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4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Documentation Hub

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  • Product: 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
  • CAS: 1258650-41-7

Core Science & Biosynthesis

Foundational

The Pyrido[4,3-d]pyrimidine Scaffold in Targeted Oncology: Structural Dynamics, Physical Properties, and Functionalization Workflows

Executive Summary In the landscape of structure-based drug design (SBDD), the selection of a core heterocyclic scaffold dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I approach 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the selection of a core heterocyclic scaffold dictates the trajectory of a drug discovery program. As a Senior Application Scientist, I approach 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) not merely as a chemical catalog entry, but as a highly tunable, privileged vector. Recently, this specific bicyclic 6-6 system has emerged as a foundational building block in the synthesis of next-generation covalent and allosteric kinase inhibitors, most notably targeting the notoriously elusive KRAS G12D mutation .

This whitepaper deconstructs the physical properties, structural causality, and validated experimental workflows associated with this critical intermediate, providing a self-validating framework for its application in medicinal chemistry.

Chemical Structure and Physical Properties

The architecture of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine consists of a flat, electron-deficient pyrimidine ring fused to a non-planar tetrahydropyridine ring. This fusion creates a unique 3D conformation: the pyrimidine acts as a rigid hydrogen-bond acceptor (interacting with kinase hinge regions), while the saturated tetrahydropyridine ring adopts a half-chair conformation, projecting the N-methyl group into solvent-exposed regions to modulate solubility and basicity .

Quantitative Data Summary

To facilitate rapid reference for computational and synthetic chemists, the core physicochemical parameters are summarized below:

PropertyValueCausality / Significance in Drug Design
Chemical Name 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineCore intermediate for multi-substituted library generation.
CAS Registry Number 1258650-41-7Unique identifier for procurement and IP tracking .
Molecular Formula C8H10ClN3Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 183.64 g/mol High ligand efficiency (LE) starting point.
SMILES CN1CCC2=C(C1)C(=NC=N2)ClUtilized for in silico docking and pharmacophore mapping.
Electrophilic Handle C4-ChlorineHighly reactive site for Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Role in Drug Design: The Causality of the Scaffold

Why has this specific scaffold gained traction in oncology? The answer lies in the electronic distribution of the pyrimidine ring.

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, rendering the C4 position highly electrophilic. The attached chlorine atom serves as an ideal leaving group. This allows medicinal chemists to rapidly generate diverse libraries by displacing the chlorine with various anilines, aliphatic amines, or alcohols. Furthermore, the N-methyl group on the tetrahydropyridine ring serves a dual purpose: it caps the secondary amine to prevent unwanted polymerization or side reactions during the SNAr step, and it fine-tunes the pKa of the molecule to enhance cellular permeability and oral bioavailability .

Experimental Workflow: Self-Validating SNAr Functionalization

The following protocol details the functionalization of the C4 position. As an application scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. This workflow is designed as a self-validating system to ensure high-fidelity library generation.

Protocol: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-chlorine with a primary amine (R-NH2) to form a secondary amine linkage.

Materials:

  • 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq)

  • Target primary amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (0.2 M)

Step-by-Step Methodology & Causality:

  • Solvent Selection: Dissolve 1.0 eq of the scaffold in anhydrous DMAc in a flame-dried Schlenk flask.

    • Causality: DMAc is strictly chosen over DMF. At temperatures exceeding 80°C, DMF can thermally decompose into dimethylamine, which acts as a competing nucleophile, leading to a C4-dimethylamino impurity that is notoriously difficult to separate via flash chromatography.

  • Base Addition: Add 2.5 eq of DIPEA, followed by 1.2 eq of the target primary amine.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the HCl byproduct, ensuring the nucleophilic amine remains in its active, unprotonated state.

  • Thermal Activation: Heat the reaction mixture to 90°C under an argon atmosphere and stir for 4–6 hours.

  • Self-Validating LC-MS Checkpoint (Critical): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject.

    • Validation Logic: The starting material possesses a distinct 3:1 mass isotopic signature (M / M+2) due to the natural abundance of 35 Cl and 37 Cl isotopes. The reaction is self-validated as complete only when this isotopic cluster completely disappears from the chromatogram, replaced by the exact mass of the aminated product.

  • Workup: Quench with ice-cold water and extract with ethyl acetate (3x).

    • Validation Logic: Wash the combined organic layers with a 5% aqueous LiCl solution. LiCl specifically complexes with DMAc, pulling this high-boiling solvent into the aqueous phase and preventing it from ruining the subsequent crystallization or silica gel purification.

G SM 4-chloro-6-methyl- 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Reac SNAr Reaction (DIPEA, DMAc, 90°C) SM->Reac Nuc Nucleophile (R-NH2 / R-OH) Nuc->Reac Prod C4-Substituted Target Compound Reac->Prod Val LC-MS Validation (Loss of Cl isotope) Prod->Val

Fig 1: SNAr functionalization workflow of the pyrido[4,3-d]pyrimidine scaffold.

Pharmacological Application: KRAS G12D Inhibition

Historically considered "undruggable," the KRAS protein has recently been targeted successfully. While G12C inhibitors rely on covalent bonding to a mutant cysteine, the G12D mutation requires potent allosteric inhibitors that bind to the Switch II pocket.

Derivatives synthesized from the 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold have shown exceptional promise here. The pyrimidine core forms critical π−π stacking interactions with Tyr96 and hydrogen bonds with His95 and Arg68 in the KRAS G12D pocket. By locking KRAS in an inactive state, these compounds disrupt the downstream RAF/MEK/ERK signaling cascade, effectively halting tumor cell proliferation .

G RTK Upstream RTK (EGFR) KRAS KRAS G12D (GTP-bound) Active State RTK->KRAS Activation RAF RAF Kinase KRAS->RAF Phosphorylation Inhibitor Pyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS Allosteric Inhibition (Switch II Pocket) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Cell Proliferation ERK->Prolif Gene Transcription

Fig 2: Allosteric inhibition of the KRAS G12D signaling pathway by scaffold derivatives.

References

  • Xiao, X., et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors." Journal of Medicinal Chemistry, 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19883218, Pyrido(4,3-d)pyrimidine." PubChem, 2025.[Link]

  • World Intellectual Property Organization. "Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors.
Exploratory

Technical Whitepaper: 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Targeted Drug Discovery

Executive Summary The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can precisely orient pharmacophores within the ATP-binding pocket or allosteric sites of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can precisely orient pharmacophores within the ATP-binding pocket or allosteric sites of target proteins. 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has emerged as a critical intermediate in the synthesis of next-generation oncological therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and synthetic methodologies, culminating in its application toward KRAS G12D and EGFR inhibition.

Molecular Identity & Physicochemical Profiling

Before integrating a building block into a high-throughput synthesis pipeline, its foundational properties must be validated. The tetrahydropyrido[4,3-d]pyrimidine core offers a unique balance of lipophilicity and basicity, making it ideal for oral bioavailability optimization.

Table 1: Physicochemical and Registry Data

PropertyValueStructural Significance
IUPAC Name 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineDefines the exact regiochemistry of the fused bicyclic system.
CAS Registry Number 1258650-41-7Unique identifier for supply chain and regulatory tracking .
Molecular Formula C8H10ClN3Indicates a highly nitrogenous, low-molecular-weight core.
Molecular Weight 183.64 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Electrophilic Center C4 - ChlorideThe C4 position is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ).
Basic Center N6 - MethylamineThe tertiary amine provides a handle for salt formation (e.g., HCl, mesylate) to enhance aqueous solubility.

Structural Rationale & Causality in Drug Design

The selection of the 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in modern medicinal chemistry .

  • The Pyrimidine Core (Hinge Binder): The pyrimidine nitrogen atoms frequently act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).

  • The Tetrahydropyridine Ring (Solubility & Vectoring): Unlike fully aromatic pyrido[4,3-d]pyrimidines, the saturated tetrahydropyridine ring introduces sp3 character. This disrupts molecular planarity, reducing π−π stacking-induced aggregation and dramatically improving aqueous solubility. The N-methyl group prevents unwanted hydrogen bond donation, mitigating off-target toxicity while locking the basic amine in a predictable protonation state at physiological pH.

  • The C4-Chloro Leaving Group: The chloride at the 4-position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for rapid, high-yield coupling with complex anilines or aliphatic amines under mild conditions, preserving sensitive functional groups on the incoming nucleophile .

Synthetic Methodology: Building the Core

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for synthesizing the title compound. The logic behind each experimental choice is explicitly stated to guide scale-up and optimization.

Step 1: Enaminone Formation
  • Objective: Activate the alpha-carbon of the piperidone ring for cyclization.

  • Procedure: To a solution of 1-methyl-4-piperidone (1.0 eq) in toluene, add N,N -dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq). Reflux the mixture for 12 hours under an inert nitrogen atmosphere.

  • Causality & Validation: DMF-DMA acts as both the electrophile and the dehydrating agent. The reaction is driven to completion by the azeotropic removal of methanol. The resulting enaminone is a highly conjugated, stable intermediate. Reaction completion is validated by the disappearance of the ketone carbonyl stretch (~1715 cm−1 ) in FTIR and a shift in TLC Rf​ .

Step 2: Pyrimidine Ring Annulation
  • Objective: Construct the bicyclic 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

  • Procedure: Dissolve the enaminone (1.0 eq) and formamidine acetate (1.5 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 2.0 eq) dropwise at 0∘C . Heat to 80∘C for 8 hours. Cool to room temperature and neutralize with 1M HCl to precipitate the product.

  • Causality & Validation: Formamidine provides the N-C-N fragment necessary to close the pyrimidine ring. NaOEt deprotonates the formamidine, initiating a nucleophilic attack on the enaminone. The subsequent cyclization and elimination of dimethylamine yield the stable pyrimidinone tautomer. Precipitation upon neutralization acts as a self-purifying step, yielding a highly crystalline solid.

Step 3: Chlorination to the Target Scaffold
  • Objective: Convert the inert pyrimidinone into the reactive 4-chloro electrophile.

  • Procedure: Suspend the pyrimidinone (1.0 eq) in neat phosphorus oxychloride ( POCl3​ , 10.0 eq). Add N,N -diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Heat the mixture to 100∘C for 4 hours.

  • Quench & Workup (Critical): Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully pour the residue over crushed ice and basify to pH 8 using saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

  • Causality & Validation: POCl3​ activates the tautomeric hydroxyl group, converting it into a superior leaving group (dichlorophosphate), which is subsequently displaced by chloride. DIPEA acts as an acid scavenger, preventing the protonation of the N6-methylamine, which would otherwise stall the reaction. The strict temperature control during the ice quench is non-negotiable; allowing the aqueous mixture to heat up will rapidly hydrolyze the newly formed C-Cl bond back to the starting pyrimidinone.

Pharmacological Context: Pathway Modulation

Once synthesized, the 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is subjected to SN​Ar coupling to generate potent inhibitors targeting the EGFR and KRAS G12D pathways .

Recent advancements have demonstrated that derivatives of this scaffold can directly bind to the Switch-II pocket of KRAS G12D, blocking its interaction with downstream effectors like RAF. Furthermore, because KRAS inhibition often triggers a compensatory feedback loop that upregulates EGFR, dual-targeting or combination therapies utilizing this versatile scaffold are currently at the forefront of oncology research.

Pathway EGFR EGFR Activation KRAS KRAS G12D Mutant EGFR->KRAS RAF RAF Kinase KRAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Tumor Tumor Proliferation & Survival ERK->Tumor Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Inhibitor->EGFR Feedback Inhibition Inhibitor->KRAS Direct Inhibition

Figure 1: Mechanism of action for pyrido[4,3-d]pyrimidine derivatives targeting the EGFR/KRAS axis.

Table 2: Comparative Pharmacological Targets of Pyrido-pyrimidine Scaffolds

Scaffold TypePrimary TargetMechanism of ActionClinical Relevance
Pyrido[4,3-d]pyrimidine KRAS G12D / MEKAllosteric Switch-II binding / Kinase inhibitionSolid tumors, pancreatic cancer
Pyrido[3,4-d]pyrimidine EGFR (Mutant)Irreversible covalent binding (via acrylamide)Non-small cell lung cancer (NSCLC)
Pyrido[2,3-d]pyrimidine CDK4/6ATP-competitive hinge bindingHR-positive breast cancer (e.g., Palbociclib)

Conclusion

The 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is far more than a simple chemical building block; it is a rationally designed, highly tunable pharmacophore core. By understanding the causality behind its synthetic assembly—specifically the thermodynamic driving forces of the annulation and the kinetic trapping during chlorination—medicinal chemists can reliably scale this intermediate. Its unique physicochemical properties continue to enable the discovery of potent, orally bioavailable kinase inhibitors capable of dismantling complex oncogenic signaling networks.

References

  • Mao, Z., et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Foucourt, A., et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, MDPI. Available at:[Link]

  • Zhang, H., et al. "Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold." Bioorganic & Medicinal Chemistry, PubMed/NIH. Available at:[Link]

Foundational

Safety Data Sheet (SDS) and Toxicity Profile of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Executive Summary As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between chemical reactivity and biological safety is paramount. The compound 4-chloro-6-methyl-5H,6H,7H,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between chemical reactivity and biological safety is paramount. The compound 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is a highly privileged, electrophilic building block. It serves as the foundational scaffold for synthesizing potent kinase inhibitors, most notably targeting the KRAS G12D mutation and IκB kinase (IKK) pathways[1][2].

This whitepaper provides an in-depth analysis of the compound's intrinsic physicochemical hazards, the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of its derivative class, and field-proven, self-validating protocols for handling and biological evaluation.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of this intermediate explains its behavior in both synthetic workflows and biological environments. The C4-chlorine atom is highly activated by the electron-withdrawing nature of the pyrimidine nitrogens, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr)[3]. Meanwhile, the N-methylpiperidine ring provides a basic center (pKa ~8.5) that enhances aqueous solubility in acidic environments but necessitates careful handling to prevent oxidative degradation.

Table 1: Chemical Identity and Properties
ParameterSpecificationCausality / Impact on Development
IUPAC Name 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineThe tetrahydropyridine ring allows for versatile vector projection into kinase solvent-exposed pockets.
CAS Number 1258650-41-7Unique identifier for regulatory and procurement tracking[4].
Molecular Formula C8H10ClN3Low molecular weight (183.64 g/mol ) ensures high ligand efficiency (LE) upon functionalization[4].
Monoisotopic Mass 183.0563 DaUsed for precise LC-MS/MS reaction monitoring[5].
Reactivity Hotspot C4-ChlorineHighly susceptible to nucleophilic attack; drives the need for anhydrous storage to prevent hydrolysis.

Safety Data Sheet (SDS) & Hazard Mitigation

Because CAS 1258650-41-7 is designed to react with nucleophilic amines in a synthetic flask, it will indiscriminately react with nucleophilic residues (e.g., lysine, cysteine) on human skin and ocular proteins. Based on cross-referenced safety data for chlorinated tetrahydropyrido-pyrimidines[6][7], the compound is classified under the following GHS categories.

Table 2: GHS Classification and Safety Protocols
Hazard ClassHazard StatementMechanistic Causality & Mitigation
Acute Toxicity (Oral) H302: Harmful if swallowedThe basic nitrogen promotes rapid gastric absorption. Mitigation: Handle exclusively in a Class II fume hood.
Skin Corrosion/Irritation H315: Causes skin irritationCovalent bonding to epidermal proteins via SNAr. Mitigation: Double-gloving with nitrile (thickness >0.11 mm).
Eye Damage/Irritation H319: Causes serious eye irritationHigh reactivity with corneal moisture leading to localized HCl generation. Mitigation: Splash-proof chemical goggles.
STOT (Single Exposure) H335: May cause respiratory irritationInhalation of fine crystalline dust causes mucosal irritation. Mitigation: Use localized exhaust ventilation (LEV).

ADME-Tox Profile of the Pyrido[4,3-d]pyrimidine Scaffold

While the intermediate itself is an irritant, drug development professionals must understand the toxicity profile of the resulting pyrido[4,3-d]pyrimidine derivatives. Extensive biopharmaceutical profiling reveals a highly tunable scaffold[1][8].

  • In Vitro Toxicity & Permeability: The core scaffold exhibits negligible baseline toxicity in Caco-2 cells and sandwich-cultured rat hepatocytes[8]. Permeability is highly dependent on substituents; for instance, adding a dimethoxyphenyl group significantly impairs Caco-2 permeability due to increased polar surface area and potential efflux transporter recognition[8].

  • Metabolic Stability: The scaffold is generally stable in intestinal microsomes but exhibits intermediate to high hepatic metabolism (Extraction Ratio > 0.3)[8]. The N-methyl group on the tetrahydropyridine ring is a primary site for CYP-mediated N-demethylation.

  • In Vivo Safety: Advanced derivatives (e.g., KRAS G12D inhibitors) demonstrate excellent systemic safety. In murine models, therapeutic dosing resulted in negligible changes to alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine, confirming an absence of acute hepato- and nephrotoxicity[1].

Pathway Intermediate CAS 1258650-41-7 (Electrophilic Core) SNAr SNAr Reaction (Amine Addition) Intermediate->SNAr Nucleophilic Attack Lead Pyrido[4,3-d]pyrimidine Lead Compound SNAr->Lead HCl Elimination Target Kinase Inhibition (e.g., KRAS G12D) Lead->Target Target Binding

Figure 1: Workflow from electrophilic intermediate CAS 1258650-41-7 to kinase target efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must contain internal controls that validate the assay's performance before data interpretation begins.

Protocol A: Safe Handling & SNAr Functionalization

Causality: The 4-chloro group is prone to hydrolysis if exposed to atmospheric moisture, yielding an inactive 4-hydroxy byproduct. This protocol utilizes anhydrous conditions and a non-nucleophilic base to drive the reaction.

  • Preparation: Flame-dry all glassware. Weigh 1.0 equivalent of CAS 1258650-41-7 under a nitrogen atmosphere.

  • Solvent & Base: Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? It acts as a proton sponge to scavenge the generated HCl without competing with the target amine for the electrophilic C4 carbon.

  • Amine Addition: Add 1.2 equivalents of the target primary/secondary amine. Heat the mixture to 60°C.

  • Self-Validation (Reaction Monitoring): At 2 hours, extract a 10 µL aliquot, quench in 50% MeOH/H2O, and analyze via LC-MS. Acceptance Criteria: The reaction is deemed complete only when the starting material peak (m/z 184 [M+H]+) is <2% and no +18 Da hydrolysis peak is observed[5].

  • Workup: Precipitate the product by dropwise addition into ice water, exploiting the lipophilicity of the product versus the water-solubility of DMF and DIPEA·HCl.

Protocol B: Self-Validating Hepatic Microsomal Stability Assay

Causality: Because the tetrahydropyridine moiety is susceptible to CYP450-mediated oxidation, determining the intrinsic clearance ( CLint​ ) is critical for predicting in vivo half-life.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) (final protein concentration 0.5 mg/mL), the synthesized pyrido[4,3-d]pyrimidine derivative (1 µM), and phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1% to prevent CYP inhibition.

  • Control Assignment:

    • Positive Control: Verapamil (1 µM) to confirm CYP3A4/CYP2D6 metabolic viability.

    • Negative Control: Test compound + HLM + Buffer (NO NADPH) to assess chemical instability independent of enzymatic action.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate by adding an NADPH regenerating system (final 1 mM).

  • Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation & Acceptance Criteria: Centrifuge and analyze via LC-MS/MS. The assay data is only valid if: (A) Verapamil shows >70% depletion at 30 minutes, proving the microsomes are active, and (B) the negative control shows <5% depletion, proving the compound is chemically stable in buffer.

ADMETox cluster_0 In Vitro Safety & Permeability cluster_1 Metabolic Profiling Test Scaffold Derivative Caco2 Caco-2 Permeability (Lucifer Yellow Control) Test->Caco2 HepG2 Hepatocyte Toxicity (ATP Luminescence) Test->HepG2 HLM Human Liver Microsomes (Verapamil Control) Test->HLM LCMS LC-MS/MS Bioanalysis Caco2->LCMS HepG2->LCMS CYP CYP Phenotyping HLM->CYP CYP->LCMS Decision Go/No-Go Decision LCMS->Decision

Figure 2: Self-validating ADME-Tox screening cascade for pyrido[4,3-d]pyrimidine derivatives.

References

  • Title: Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library Source: PubMed (NIH) URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 4-chloro-6-methyl-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine - PubChemLite Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Exploratory

The Strategic Utility of 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Modern Targeted Therapeutics

A Technical Whitepaper on Scaffold Evolution, Chemical Reactivity, and Applications in Oncology Executive Summary The transition from flat, fully aromatic pharmacophores to partially saturated bicyclic systems represents...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Evolution, Chemical Reactivity, and Applications in Oncology

Executive Summary

The transition from flat, fully aromatic pharmacophores to partially saturated bicyclic systems represents a paradigm shift in modern drug discovery. At the forefront of this evolution is the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold. Specifically, the intermediate 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) has emerged as a highly versatile building block. By offering a reactive electrophilic center at the C4 position and an Fsp3​ -rich saturated piperidine ring, this molecule enables the rapid synthesis of highly selective inhibitors targeting previously "undruggable" oncogenes like KRAS G12D, as well as critical kinases (mTOR) and chaperone proteins (Hsp90).

This guide synthesizes the chemical logic, pharmacological applications, and validated experimental protocols surrounding this critical drug discovery intermediate.

Chemical Anatomy & Structural Logic

Historically, fully aromatic bicyclic nitrogen-containing heterocycles, such as quinazolines and pyrido[2,3-d]pyrimidines, have been favored scaffolds for kinase inhibitors (e.g., gefitinib)[1]. However, the modern demand for improved physicochemical properties—specifically increased solubility, reduced off-target toxicity, and enhanced 3D target engagement—has driven medicinal chemists to increase the fraction of sp3 hybridized carbons ( Fsp3​ ) in drug candidates.

The 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine intermediate is engineered specifically for this purpose:

  • The C4-Chloro Warhead: The pyrimidine ring is electron-deficient, making the chlorine atom at the C4 position a highly reactive leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) or palladium-catalyzed cross-coupling reactions. This allows for the rapid installation of diverse pharmacophores (e.g., protonated piperazines) required for target binding[2].

  • The Saturated Piperidine Ring ( Fsp3​ Enhancement): The 5,6,7,8-tetrahydro fusion introduces three-dimensionality to the scaffold. This non-planar geometry allows the molecule to project substituents into deep, complex allosteric pockets that flat aromatic rings cannot access[3].

  • The N6-Methyl Cap: Methylation of the piperidine nitrogen serves a dual purpose. Chemically, it acts as a protecting group that prevents unwanted cross-reactivity or oxidation during parallel library synthesis. Pharmacologically, it modulates the basicity ( pKa​ ) of the ring, optimizing the compound's lipophilicity (LogP) and membrane permeability[4].

Breakthrough Applications in Oncology

Conquering the "Undruggable": KRAS G12D Inhibition

The KRAS oncogene is the most frequently mutated gene in human cancers. For decades, it was deemed undruggable due to its picomolar affinity for cellular GTP and the lack of deep, traditional binding pockets[2]. The discovery of the allosteric "Switch II" pocket revolutionized this space.

Recent advancements have heavily utilized the pyrido[4,3-d]pyrimidine and tetrahydropyrido[4,3-d]pyrimidine scaffolds to design non-covalent KRAS G12D inhibitors[5]. When positioned within the Switch II pocket, the tetrahydropyrido[4,3-d]pyrimidine core forms a critical π−π stacking interaction with the Tyr96 residue of mutant KRAS[3]. Furthermore, the C4-substituents (installed via the chloro-intermediate) project outward to form essential hydrogen bonds with His95 and Arg68, locking the KRAS protein in its inactive state and halting downstream RAF/MEK/ERK signaling[3].

KRAS_Pathway EGFR Upstream Activation (EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Recruits KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS G12D-GTP (Active Oncogene) KRAS_GDP->KRAS_GTP GTP Binding Downstream RAF/MEK/ERK & PI3K/AKT/mTOR KRAS_GTP->Downstream Effector Signaling Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Derivative Inhibitor->KRAS_GTP Allosteric Inhibition (Switch II Pocket)

Caption: Mechanism of KRAS G12D allosteric inhibition utilizing the tetrahydropyrido[4,3-d]pyrimidine scaffold.

Targeting the PI3K/Akt/mTOR Pathway

Beyond KRAS, the mammalian target of rapamycin (mTOR) kinase is a critical node in cancer cell survival. Researchers have successfully deployed the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core to design potent, ATP-competitive hinge binders[4]. The saturated heterocycle fused to the pyrimidine core provides an ideal spatial geometry, yielding compounds with Ki​<10 nM for the mTOR kinase domain and greater than 500-fold selectivity over closely related PI3 kinases[4].

Hsp90 Chaperone Inhibition

Heat shock protein 90 (Hsp90) is essential for the conformational maturation of various oncogenic client proteins. Utilizing structure-based drug design, tetrahydropyrido[4,3-d]pyrimidine derivatives have been optimized to bind the N-terminal ATP pocket of Hsp90. These analogs exhibit potent enzymatic inhibition (e.g., IC50​=28 nM) and demonstrate robust in vivo antitumor activity[6].

Quantitative Pharmacological Data

To illustrate the versatility of this scaffold, the following table summarizes the binding modalities and potencies of various tetrahydropyrido[4,3-d]pyrimidine derivatives across different oncology targets.

TargetScaffold VariantBinding Mode / InteractionRepresentative PotencyReference
KRAS G12D Tetrahydropyrido[3,4-d]/[4,3-d]pyrimidineAllosteric Switch II Pocket ( π−π with Tyr96) IC50​ : 1.6 μ M to <10 nM[3],[2]
mTOR Kinase 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineATP-competitive hinge binder Ki​ : < 10 nM[4]
Hsp90 Tetrahydropyrido[4,3-d]pyrimidineN-terminal ATP pocket IC50​ : 28 nM[6]

Standardized Experimental Protocol: C4-Diversification via SN​Ar

To harness the 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine building block, medicinal chemists rely on Nucleophilic Aromatic Substitution ( SN​Ar ). The following protocol is designed as a self-validating system, ensuring high yield and purity for downstream biological assays.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry:

  • Core: 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equivalent).

  • Nucleophile: Primary or secondary amine pharmacophore (e.g., a protected piperazine derivative) (1.2 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Causality: DIPEA is chosen over inorganic bases because it is non-nucleophilic and highly soluble in organic solvents. It acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.

2. Solvent Selection & Reaction Conditions:

  • Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Heat the reaction mixture to 90°C under an inert nitrogen atmosphere for 4–6 hours.

  • Causality: While the pyrimidine ring is electron-deficient, the fused saturated piperidine ring donates slight electron density via hyperconjugation compared to a fully aromatic system. Therefore, a high-boiling, highly polar aprotic solvent like NMP combined with thermal activation (90°C) is required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

3. In-Process Monitoring (Self-Validation):

  • Monitor the reaction via LC-MS and TLC (Eluent: 5% MeOH in DCM).

  • Validation Check: The reaction is deemed complete when the starting material mass ( [M+H]+≈184.5 m/z) is entirely consumed, and the product mass appears. The absence of di-substituted byproducts confirms the regioselectivity of the C4-chlorine.

4. Workup & Purification:

  • Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ .

  • Extract with Ethyl Acetate (EtOAc) ( ). Wash the combined organic layers extensively with brine ( ) to remove the NMP solvent.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Chemical_Workflow Core 4-Chloro-6-methyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Reaction SNAr Reaction (DIPEA, NMP, 90°C) Core->Reaction Amine Pharmacophore Amine (Nucleophile) Amine->Reaction Intermediate C4-Substituted Intermediate Reaction->Intermediate High Yield (>80%) Optimization Further Derivatization (e.g., PROTAC Linker) Intermediate->Optimization Structural Tuning Final Targeted Drug Candidate Optimization->Final Lead Optimization

Caption: Logical workflow for the chemical diversification of the tetrahydropyrido[4,3-d]pyrimidine core.

Future Perspectives: From Inhibitors to Degraders

The utility of the 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is expanding beyond traditional occupancy-driven pharmacology. Because the core provides excellent target engagement (e.g., at the KRAS G12D Switch II pocket), it is now being utilized as the "warhead" component in Proteolysis Targeting Chimeras (PROTACs). By conjugating the tetrahydropyrido[4,3-d]pyrimidine core to an E3 ligase recruiter via a flexible linker, researchers are successfully driving the targeted ubiquitination and degradation of oncogenic proteins[2]. This event-driven pharmacology represents the next frontier for this highly adaptable chemical building block.

References

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link][3]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors Source: ACS Publications, 2025. URL:[Link][5]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Pharmaceuticals (Basel) via PubMed Central (PMC), 2025. URL:[Link][2]

  • Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin Kinase Domain Exhibiting Single Agent Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications), 2012. URL:[Link][4]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: RSC Advances (Royal Society of Chemistry), 2023. URL:[Link][1]

  • Heat Shock Protein 90 Inhibitors: An Update on Achievements, Challenges, and Future Directions Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link][6]

Sources

Foundational

Unlocking the Pyrido[4,3-d]pyrimidine Scaffold: Mechanisms of Action in Targeted Oncology and Biological Pathways

Executive Summary The relentless pursuit of precision oncology has driven medicinal chemists to explore privileged heterocyclic scaffolds capable of modulating complex biological pathways. Among these, the pyrido[4,3-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of precision oncology has driven medicinal chemists to explore privileged heterocyclic scaffolds capable of modulating complex biological pathways. Among these, the pyrido[4,3-d]pyrimidine core has emerged as a highly versatile pharmacophore. Characterized by a unique electronic distribution resulting from the specific placement of nitrogen atoms within its fused bicyclic system, this scaffold serves as an exceptional structural foundation for both ATP-competitive kinase inhibitors and allosteric modulators of GTPases.

This technical guide provides an in-depth analysis of the mechanisms of action (MoA) of pyrido[4,3-d]pyrimidine derivatives, focusing on their roles in disrupting oncogenic signaling, the structural biology governing their target engagement, and the rigorous experimental frameworks required to validate their efficacy.

Molecular Anatomy and Pharmacophore Dynamics

The pyrido[4,3-d]pyrimidine scaffold is an ortho- and peri-fused bicyclic compound. Its structural geometry closely mimics the purine ring of adenosine triphosphate (ATP) and the quinazoline core found in first-generation kinase inhibitors. However, the specific [4,3-d] fusion offers distinct advantages:

  • Electronic Tuning : The nitrogen at the 6-position of the pyridine ring alters the basicity and hydrogen-bonding potential of the molecule, allowing for highly specific interactions with kinase hinge regions [1].

  • Vectorial Expansion : The reactive centers at C-2, C-4, C-5, and C-8 provide synthetic versatility. Substitutions at these positions allow the molecule to project into deep hydrophobic pockets, such as the allosteric Switch II pocket of KRAS [2].

Core Mechanisms of Action

Pyrido[4,3-d]pyrimidine derivatives primarily operate through two distinct mechanistic paradigms: ATP-competitive inhibition and allosteric modulation.

ATP-Competitive Kinase Inhibition

In the context of hyperactive kinase signaling, pyrido[4,3-d]pyrimidines act as classical Type I or Type II inhibitors.

  • Pim1 Kinase : The derivative SKI-O-068 binds to the ATP pocket of Pim1, a serine/threonine kinase critical for cell survival and apoptosis evasion. Crystallographic data reveals that while it occupies the active site, it exhibits an unusual binding mode that lacks direct interaction with Lys67, providing a clear vector for future optimization to enhance potency beyond its current IC50​ of 123 nM [1].

  • EGFR : Isomeric 4-anilinopyrido[4,3-d]pyrimidines act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The N-1 or N-3 atoms act as hydrogen bond acceptors for the backbone amide of Met793 in the hinge region, while the 4-anilino group occupies the hydrophobic specificity pocket [4].

Allosteric Inhibition of GTPases (KRAS G12D)

Historically deemed "undruggable," the KRAS oncoprotein is now a prime target for pyrido[4,3-d]pyrimidine derivatives. Recent breakthroughs have demonstrated that multi-substituted pyrido[4,3-d]pyrimidines can act as potent, non-covalent inhibitors of the KRAS G12D mutant [3].

  • Switch II Pocket Engagement : These compounds bind to the allosteric Switch II pocket of KRAS. The central pyrido[4,3-d]pyrimidine scaffold forms a critical π−π stacking interaction with Tyr96.

  • Hydrogen Bond Network : The scaffold establishes a robust hydrogen-bonding network with His95, Tyr96, and Arg68, locking KRAS in an inactive, GDP-bound state and preventing the binding of effector proteins like RAF [3].

Biological Pathways Modulated

The therapeutic efficacy of these derivatives stems from their ability to short-circuit critical survival and proliferation pathways.

Pathway Compound Pyrido[4,3-d]pyrimidine Derivatives KRAS KRAS G12D (Switch II Pocket) Compound->KRAS Allosteric Inhibition Pim1 Pim1 Kinase (ATP Pocket) Compound->Pim1 ATP Competition EGFR EGFR (Tyrosine Kinase) Compound->EGFR ATP Competition MEK MEK1/2 KRAS->MEK +GTP Apoptosis Cell Survival / Apoptosis Evasion Pim1->Apoptosis Promotes EGFR->KRAS Upstream Activation ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Mechanism of pyrido[4,3-d]pyrimidine derivatives in KRAS, Pim1, and EGFR signaling pathways.

Quantitative Data Synthesis

To facilitate rational drug design, the binding modes and potencies of key pyrido[4,3-d]pyrimidine derivatives are summarized below.

Compound / SeriesPrimary TargetBinding ModeKey Pharmacophore InteractionsPotency ( IC50​ )Ref
SKI-O-068 Pim1 KinaseATP-CompetitiveH-bond with hinge region; lacks direct Lys67 interaction123 nM[1]
Compound 1 KRAS G12DAllosteric (Switch II) π−π stacking with Tyr96; H-bonds with His95, Tyr96, Arg681.6 μ M[3]
Compound 28 KRAS G12DAllosteric (Switch II)Enhanced hydrophobic packing; suppresses RBD peptide binding0.48 nM[3]
Trametinib MEK1/2Allosteric KinaseBinds adjacent to ATP pocket; locks unphosphorylated MEK0.92 nM[5]
4-Anilino Series EGFRATP-CompetitiveH-bond with Met793 (hinge); hydrophobic pocket occupation< 10 nM[4]

Experimental Framework: Validating the Mechanism of Action

As a Senior Application Scientist, it is critical to emphasize that identifying a binder is only the first step; proving causality between target engagement and phenotypic response requires a self-validating experimental system.

Protocol 1: TR-FRET KRAS G12D/SOS1 Nucleotide Exchange Assay

Objective: To biochemically validate that the pyrido[4,3-d]pyrimidine derivative allosterically inhibits SOS1-mediated nucleotide exchange.

  • Causality Rationale: By utilizing a fluorescently labeled GTP analog (BODIPY-GTP), we can monitor the real-time kinetics of nucleotide loading. If the compound binds the Switch II pocket, it will physically lock the conformation, preventing SOS1 from facilitating the GDP-to-GTP exchange.

  • Step 1: Reagent Assembly: Incubate recombinant KRAS G12D (100 nM) with GDP (1 μ M) in assay buffer (HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20) for 30 minutes to ensure uniform GDP loading.

  • Step 2: Compound Addition: Add the pyrido[4,3-d]pyrimidine derivative in a 10-point dose-response titration. Crucial: Maintain DMSO concentration strictly at ≤1% to prevent solvent-induced protein denaturation.

  • Step 3: Reaction Initiation: Add SOS1 (50 nM) and BODIPY-GTP (100 nM).

  • Step 4: Kinetic Readout: Measure fluorescence polarization (Ex 485 nm / Em 520 nm) continuously for 60 minutes.

  • Validation Checkpoint: Always include a known positive control (e.g., MRTX1133) and calculate the Z'-factor. A Z'-factor > 0.6 ensures the assay is robust enough to distinguish true allosteric inhibition from assay noise.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To prove intracellular target engagement, ensuring the compound penetrates the cell membrane and binds the target in a complex physiological environment.

  • Causality Rationale: When a cell is heated, proteins denature and aggregate. A small molecule binding to its target thermodynamically stabilizes the protein's folded state, shifting its melting temperature ( Tm​ ) higher. This isolates specific target engagement from off-target cytotoxicity.

  • Step 1: Cell Treatment: Treat KRAS G12D-mutant cells (e.g., AsPC-1) with the IC90​ concentration of the compound for 2 hours.

  • Step 2: Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Step 3: Lysis and Clearance: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.

  • Step 4: Detection: Analyze the soluble fraction via Western Blot using a target-specific antibody.

  • Validation Checkpoint: Perform a parallel CETSA using a structurally similar but biologically inactive pyrido[4,3-d]pyrimidine analog. If the inactive analog also induces a thermal shift, the binding is driven by non-specific lipophilic accumulation rather than precise pharmacophore engagement.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Biochemical Profiling (GTPase / Kinase Assays) Step1->Step2 Step3 3. Target Engagement (Crystallography / CETSA) Step2->Step3 Step4 4. Cellular Phenotyping (Apoptosis / Proliferation) Step3->Step4 Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5

Step-by-step experimental workflow for validating pyrido[4,3-d]pyrimidine MoA.

Future Perspectives: PROTACs and Resistance

While pyrido[4,3-d]pyrimidines are potent inhibitors, the rapid onset of acquired resistance in oncology necessitates continuous innovation. The most promising frontier for this scaffold is its incorporation into Proteolysis Targeting Chimeras (PROTACs) . By conjugating a pyrido[4,3-d]pyrimidine warhead (targeting KRAS or Pim1) to an E3 ligase recruiting ligand (such as thalidomide for CRBN), researchers can transition the MoA from simple occupancy-driven inhibition to event-driven target degradation. This approach not only neutralizes the enzymatic function but completely removes the scaffolding role of the oncogenic protein, offering a robust solution to mutation-driven resistance.

References

  • Lee, S. J., Han, B.-G., Cho, J.-W., Choi, J.-S., Lee, J., Song, H.-J., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. URL: [Link]

  • ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link]

  • Mao, et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. URL: [Link]

  • MDPI Pharmaceuticals. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Pharmaceuticals. URL: [Link]

Exploratory

Pharmacokinetics of 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Based Compounds: A Comprehensive Guide to ADME Profiling and Optimization

Executive Summary & Core Rationale In modern medicinal chemistry, 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1258650-41-7) serves as a privileged, highly versatile building block. The C4-chlorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1258650-41-7) serves as a privileged, highly versatile building block. The C4-chlorine atom acts as a reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid attachment of diverse pharmacophores (e.g., anilines, piperazines, or phenols). Once substituted, the remaining 6-methyl-tetrahydropyridine core becomes a permanent structural motif in the final drug candidate.

This specific scaffold is heavily utilized in the development of KRAS G12D inhibitors[1], TGR5 agonists for metabolic syndrome[2], and Hsp90 inhibitors for oncology[3]. However, while this bicyclic system provides excellent rigid vectoring for target binding, it introduces profound pharmacokinetic (PK) liabilities. The basic, lipophilic nature of the tetrahydropyridine ring often results in high intrinsic clearance ( CLint​ ), poor oral bioavailability, and complex tissue distribution profiles[4]. This whitepaper provides an authoritative framework for profiling and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds derived from this scaffold.

Physicochemical Properties & ADME Implications

The pharmacokinetic behavior of tetrahydropyrido[4,3-d]pyrimidine derivatives is fundamentally governed by the physicochemical properties of the 6-methyl-tetrahydropyridine moiety.

  • Basicity and pH-Dependent Solubility: The tertiary N6-amine typically exhibits a pKa​ between 8.0 and 8.8. At physiological pH (7.4), the nitrogen is predominantly protonated. While this positive charge enhances thermodynamic aqueous solubility, it severely restricts passive transcellular permeability across the lipophilic core of the intestinal epithelium, often resulting in poor oral absorption (Caco-2 permeability coefficients frequently range from 0.17×10−6 to 52×10−6 cm/s depending on the C4 substituent)[4].

  • Lysosomotropism (Lysosomal Trapping): Lipophilic basic amines are notorious for partitioning into the acidic environment of lysosomes (pH ~4.5), where they become doubly protonated and trapped. Causality: This phenomenon artificially inflates the apparent Volume of Distribution ( Vd​ ) and prolongs the terminal half-life in vivo, which can mask high systemic clearance and lead to phospholipidosis during chronic dosing.

Metabolic Pathways & Clearance Mechanisms

The primary driver of high systemic clearance in this compound class is Phase I hepatic metabolism mediated by Cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2D6[2].

The tetrahydropyridine ring contains multiple metabolic "soft spots":

  • N-Demethylation: The 6-methyl group is highly susceptible to oxidative N-demethylation, yielding a secondary amine metabolite. This metabolite is often pharmacologically active but possesses higher polarity, making it a prime substrate for Phase II glucuronidation and rapid biliary or renal excretion.

  • α -Carbon Oxidation: The C-H bonds adjacent to the N6-nitrogen (at the C5 and C7 positions) undergo CYP-catalyzed oxidation[5]. This leads to the formation of hydroxylated intermediates that can spontaneously dehydrate or further oxidize into lactams, neutralizing the basicity of the ring and drastically altering the molecule's target affinity.

Metabolism Parent Tetrahydropyrido [4,3-d]pyrimidine Core CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Phase I Metabolism NDemethyl N-Demethylated Metabolite CYP->NDemethyl N-demethylation (-CH3) CHOxidation C-H Oxidation (Hydroxylated Ring) CYP->CHOxidation α-Carbon Oxidation NOxide N-Oxide Metabolite CYP->NOxide N-oxidation

Figure 1: Phase I metabolic biotransformation of the tetrahydropyrido[4,3-d]pyrimidine core.

Experimental Protocols: Self-Validating Systems

To accurately capture the PK profile of these compounds, standard assays must be modified to account for their lipophilic basic nature.

Protocol A: In Vitro Microsomal Stability Assay (Corrected for Binding)

A common pitfall in assessing the metabolic stability of the tetrahydropyrido[4,3-d]pyrimidine core is ignoring nonspecific microsomal protein binding. Because these compounds partition heavily into the microsomal lipid bilayer, failure to determine the fraction unbound in microsomes ( fu,mic​ ) will result in a severe underestimation of intrinsic clearance ( CLint​ ).

  • Preparation: Prepare a 1 mg/mL suspension of human/rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Equilibrium Dialysis (The Self-Validating Step): Concurrently run a rapid equilibrium dialysis (RED) plate with the compound (1 µM) against the microsomal suspension to calculate fu,mic​ .

  • Initiation: Pre-incubate the compound (1 µM final concentration) with the microsomes at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to validate enzymatic competency.

  • Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS.

  • Calculation: Calculate half-life ( t1/2​ ) from the log-linear depletion curve. Calculate CLint​ and multiply by the inverse of fu,mic​ to obtain the true intrinsic clearance.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality of Formulation: When formulating these derivatives for intravenous (IV) administration, their pH-dependent solubility must be managed. While soluble in acidic vehicles, physiological neutralization upon systemic injection causes rapid precipitation, leading to micro-embolization. This artifact artificially inflates Vd​ and skews clearance calculations. A micellar co-solvent system is mandatory.

  • Formulation: Dissolve the compound in 10% DMSO. Slowly add 10% Solutol HS 15 (Kolliphor HS 15) and vortex until clear. Dilute dropwise with 80% sterile saline. This creates a stable micellar suspension that prevents precipitation in the bloodstream.

  • Dosing: Administer to fasted Sprague-Dawley rats via IV bolus (1 mg/kg) and oral gavage (PO, 3-5 mg/kg).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Analysis: Centrifuge to isolate plasma. Precipitate proteins with acetonitrile, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Utilize Non-Compartmental Analysis (NCA) via Phoenix WinNonlin to derive AUC , CL , Vdss​ , and Bioavailability ( F% ).

PKWorkflow Formulation 1. Micellar Formulation (DMSO/Solutol/Saline) Dosing 2. In Vivo Dosing IV Bolus & PO Gavage Formulation->Dosing Sampling 3. Serial Blood Sampling (0.083 to 24 hours) Dosing->Sampling Extraction 4. Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 5. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 6. PK Parameter Calculation (Non-Compartmental) LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic evaluation workflow for basic lipophilic scaffolds.

Quantitative Data Presentation

The table below synthesizes representative pharmacokinetic parameters of advanced tetrahydropyrido[4,3-d]pyrimidine derivatives across different therapeutic indications, demonstrating the typical high-clearance and variable bioavailability profile of the scaffold[1],[2],[3].

Compound Class / TargetRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Clearance (mL/min/kg)Bioavailability ( F% )
TH-Z835 Analogue (KRAS G12D)IV1.04502101.279.3-
TH-Z835 Analogue (KRAS G12D)PO3.0851151.5-< 10%
Compound 16 (TGR5 Agonist)IV1.08904752.535.0-
Compound 16 (TGR5 Agonist)PO5.06207103.1-~ 30%
Compound 73 (Hsp90 Inhibitor)IV2.011007403.045.0-

Optimization Strategies

To overcome the inherent PK liabilities of the 6-methyl-tetrahydropyrido[4,3-d]pyrimidine core, medicinal chemists employ several field-proven strategies:

  • Deuteration (Kinetic Isotope Effect): Replacing the 6-methyl group with a 6- CD3​ moiety, or deuterating the adjacent C5/C7 methylene linkers, exploits the primary kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, CYP450-mediated hydrogen abstraction is significantly slowed, reducing clearance and increasing the in vivo half-life without altering the molecule's spatial pharmacology[1].

  • Steric Shielding: Replacing the N-methyl group with bulkier alkyl groups (e.g., isopropyl or cyclopropyl) sterically hinders the approach of the CYP450 heme-oxygen complex. However, this increases the overall lipophilicity ( LogD ), which must be counterbalanced elsewhere on the molecule to prevent a drop in aqueous solubility[2].

  • Core Saturation/Aromatization: Depending on the required vector, oxidizing the tetrahydropyridine ring to a fully aromatic pyrido[4,3-d]pyrimidine eliminates the basic amine entirely. This removes the lysosomal trapping liability and drastically improves metabolic stability, though it flattens the molecule (increasing sp2 character), which may reduce target residence time.

References

  • Title : Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Source : ACS Publications (Journal of Medicinal Chemistry). URL : [Link]

  • Title : Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. Source : European Journal of Pharmaceutical Sciences / Sensors and Actuators. URL : [Link]

  • Title : Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. Source : ACS Medicinal Chemistry Letters. URL : [Link]

  • Title : Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Source : ACS Publications (Journal of Medicinal Chemistry). URL : [Link]

  • Title : C–H Bond Functionalization of Tetrahydropyridopyrimidines and Other Related Hetereocycles. Source : ACS Publications (The Journal of Organic Chemistry). URL : [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Application Note & Detailed Protocol Topic: A Step-by-Step Synthesis Route for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine For: Researchers, scientists, and drug development professionals Abstract The 5,6,7,8-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Detailed Protocol

Topic: A Step-by-Step Synthesis Route for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

For: Researchers, scientists, and drug development professionals

Abstract

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent and selective kinase inhibitors.[1] This application note provides a comprehensive, two-step synthetic protocol for the preparation of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a key intermediate for further chemical elaboration. The synthesis begins with the commercially available N-methyl-4-piperidone, proceeds through the construction of the pyrimidinone ring system, and concludes with a robust chlorination step. This guide emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical safety considerations, ensuring a reproducible and scalable synthesis for research and drug development applications.

Overall Synthetic Scheme

The synthesis is a two-step process starting from N-methyl-4-piperidone. The first step involves the construction of the pyrimidine ring to form a pyrimidinone intermediate. The second step is the chlorination of this intermediate to yield the final product.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A N-Methyl-4-piperidone B 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 1) A->B  1. Bredereck's Reagent or DMF-DMA  2. Formamidine Acetate, NaOEt C 4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (Final Product) B_ref Intermediate 1 B_ref->C  Phosphorus Oxychloride (POCl₃)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Intermediate (6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one)

Principle and Rationale

The initial and most critical phase of this synthesis is the construction of the pyrimidine ring fused to the piperidine core. This is achieved via a condensation and cyclization sequence. The strategy involves activating the α-position of the N-methyl-4-piperidone ketone, followed by reaction with a synthon that provides the N-C-N fragment of the pyrimidine ring.

A highly effective method for this transformation is the reaction of the ketone with an orthoamide like dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent to form an enaminone intermediate. This intermediate is then cyclized with formamidine acetate in the presence of a base such as sodium ethoxide.[2] The enaminone acts as a 1,3-dielectrophile precursor, which readily reacts with the dinucleophilic formamidine to construct the thermodynamically stable pyrimidine ring.

Detailed Experimental Protocol

Materials and Equipment:

  • N-methyl-4-piperidone (97%)[3]

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Formamidine acetate

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Toluene

  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.0 eq) to absolute ethanol (approx. 4 M concentration) in portions. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.

  • Enaminone Formation: To a separate flask, add N-methyl-4-piperidone (1.0 eq) and toluene (approx. 2 mL per mmol of piperidone). Add DMF-DMA (1.2 eq) to the solution. Heat the reaction mixture to reflux for 4-6 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Cyclization: After cooling the enaminone mixture to room temperature, add formamidine acetate (1.5 eq).

  • Reaction Execution: Add the freshly prepared sodium ethoxide solution dropwise to the reaction mixture at room temperature. After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting enaminone is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by adding glacial acetic acid until the pH is approximately 7.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the resulting residue and stir. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure intermediate.

Expected Outcome & Characterization
ParameterExpected Value
Product 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Appearance Off-white to pale yellow solid
Yield 65-75%
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol

Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the intermediate.

Part 2: Synthesis of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Principle and Rationale

The conversion of the 4-pyrimidinone (which exists in tautomeric equilibrium with the 4-hydroxypyrimidine) to the 4-chloro derivative is a standard transformation in heterocyclic chemistry.[4] Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction. It serves a dual purpose: it acts as both a dehydrating agent and a source of chloride ions.

The mechanism involves the initial reaction of the hydroxyl tautomer of the pyrimidinone with POCl₃ to form a dichlorophosphoryl ester intermediate. This intermediate is a superb leaving group. A subsequent SₙAr (nucleophilic aromatic substitution) reaction, where a chloride ion (from POCl₃ itself) attacks the C4 position, displaces the phosphate group to yield the desired 4-chloro product.[5] Modern procedures often utilize equimolar amounts of POCl₃ in a sealed reactor to improve safety, yield, and environmental friendliness compared to older methods that use a large excess of POCl₃ as the solvent.[6][7]

G cluster_0 Chlorination Mechanism Rationale A Pyrimidinone (Keto-Enol Tautomerism) B Dichlorophosphoryl Ester (Intermediate) A->B + POCl₃ - HCl C 4-Chloro Product B->C + Cl⁻ (from POCl₃) - [PO₂Cl₂]⁻

Sources

Application

Application Notes and Protocols for Suzuki Cross-Coupling of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold and its Derivatization via Suzuki Cross-Coupling The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, prominently featured...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold and its Derivatization via Suzuki Cross-Coupling

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and serving as a cornerstone in modern medicinal chemistry. Its structural motif is integral to a range of therapeutic agents, including inhibitors of key enzymes in cancer pathways such as KRAS-G12D.[1][2] The ability to functionalize this core with precision is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[3][4][5] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for drug discovery professionals.[5][6]

This guide provides detailed protocols and expert insights for the successful Suzuki cross-coupling of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. As a heteroaromatic chloride, this substrate presents unique challenges and opportunities. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C4-chloro substituent towards oxidative addition, a crucial step in the catalytic cycle.[7] However, careful optimization of the catalytic system—comprising a palladium source, a suitable ligand, a base, and an appropriate solvent—is critical to achieve high yields and minimize side reactions.

These application notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively derivatize the 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold, thereby accelerating the discovery of next-generation therapeutics.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

A thorough comprehension of the reaction mechanism is fundamental to troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X(L_n) (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)-R'(L_n) Transmetal->PdII_Biaryl Boronate R'-B(OR)_2 Boronate->Transmetal Base Base Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide 4-Chloro-Pyrido[4,3-d]pyrimidine (R-X) ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7][9] This is often the rate-limiting step, particularly for less reactive aryl chlorides. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) to the palladium center.[3][7] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Recommended Protocols for the Suzuki Cross-Coupling of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

The following protocols provide robust starting points for the Suzuki cross-coupling of the title compound with a variety of aryl and heteroaryl boronic acids. It is crucial to recognize that the optimal conditions may vary depending on the specific boronic acid partner.

Protocol 1: Conventional Thermal Conditions

This protocol is a reliable and broadly applicable method suitable for a wide range of boronic acids.

Materials and Reagents:

  • 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[7]

Materials and Reagents:

  • Same as Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1.0 eq), the boronic acid (1.5 eq), a suitable palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) and a ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2 eq).

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a constant temperature (typically 100-150 °C) for 15-60 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Key Experimental Parameters and Rationale

The success of the Suzuki cross-coupling is highly dependent on the judicious selection of several key parameters:

ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[10] Buchwald precatalysts offer improved air stability and generate the active monoligated Pd(0) species more reliably, often leading to better results with challenging substrates.[10]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides and for stabilizing the monoligated Pd(0) species, which is often the most active catalyst.[5][11] The choice of ligand can significantly impact reaction efficiency, and screening may be necessary for particularly challenging couplings.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base plays a critical role in activating the boronic acid for transmetalation.[10] K₃PO₄ is a good general-purpose base. Cs₂CO₃ is more soluble in organic solvents and can be more effective in some cases. KF is a milder base that can be beneficial when dealing with base-sensitive functional groups.[12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, THFA mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[13][14] The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.
Temperature 80-150 °CHigher temperatures are generally required for the activation of aryl chlorides.[15] Microwave heating can provide rapid and uniform heating, often leading to improved outcomes.[7] However, excessive heat can lead to catalyst decomposition and side reactions.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion Inefficient catalyst activation; Catalyst decomposition; Poor solubility of reagents.Ensure rigorous degassing to remove oxygen.[10] Consider using a more robust Buchwald precatalyst. Screen different solvent systems to improve solubility.[16] Cautiously increase the reaction temperature.[10]
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen; Inefficient transmetalation.Improve the degassing procedure.[10] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.[10] Ensure the use of an appropriate base to facilitate efficient transmetalation.
Protodeboronation of Boronic Acid Presence of water and base, especially at elevated temperatures.Use a less aqueous solvent system or consider using boronic esters (e.g., pinacol esters), which are often more stable.
Dehalogenation of the Starting Material Presence of water or other proton sources; Certain catalyst/ligand combinations.Minimize the amount of water in the reaction mixture. Screen different ligands and bases.

Logical Workflow for Protocol Optimization

Optimization_Workflow Start Start with Protocol 1 (Pd(OAc)₂/SPhos, K₃PO₄) Check_Conversion Low Conversion? Start->Check_Conversion Screen_Ligands Screen Ligands (e.g., XPhos, P(t-Bu)₃) Check_Conversion->Screen_Ligands Yes Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No (Good Conversion) Screen_Bases Screen Bases (e.g., Cs₂CO₃, K₂CO₃) Screen_Ligands->Screen_Bases Increase_Temp Increase Temperature or Switch to Microwave (Protocol 2) Screen_Bases->Increase_Temp Increase_Temp->Check_Conversion Improve_Degassing Improve Degassing Technique Check_Byproducts->Improve_Degassing Yes (Homocoupling) Success Successful Coupling Check_Byproducts->Success No Change_Solvent Change Solvent System Improve_Degassing->Change_Solvent Use_Boronic_Ester Consider Using Boronic Ester Change_Solvent->Use_Boronic_Ester Use_Boronic_Ester->Check_Conversion

Figure 2: A logical workflow for optimizing Suzuki cross-coupling protocols.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the functionalization of the 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize diverse libraries of novel compounds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for achieving successful and reproducible results, thereby empowering the advancement of drug discovery programs targeting this important heterocyclic system.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Valdés, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(10), 2798-2817. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemistry Tutor. (2020, June 6). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal für praktische Chemie, 346(5), 437-452. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Karch, R., & Schmalz, H. G. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(9), 3567-3570. [Link]

  • Karch, R., & Schmalz, H. G. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(9), 3567–3570. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 401–404. [Link]

  • O'Brien, C. J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cernusák, I., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Shi, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(1), 117–120. [Link]

  • Wallace, D. J., & Chen, C. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 46(12), 2039-2041. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(1), 226. [Link]

  • Khandelwal, A., et al. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Pharmaceuticals, 18(11), 1481. [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Journal of Medicinal Chemistry, 66(22), 15159–15181. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Kinase Profiling Using 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Introduction & Scientific Context The compound 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is a highly reactive, privileged electrophilic building block widely utilized in the discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is a highly reactive, privileged electrophilic building block widely utilized in the discovery of ATP-competitive kinase inhibitors[1]. The pyrido[4,3-d]pyrimidine bicyclic core effectively mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved hinge region of various kinases[2].

Because the 4-position of the pyrimidine ring is highly electron-deficient, the chloride acts as an excellent leaving group. This makes the intermediate ideal for rapid Nucleophilic Aromatic Substitution (SNAr) with diverse anilines or aliphatic amines. This specific derivatization strategy has been successfully employed to synthesize potent inhibitors targeting Pim1 kinase, KRAS G12C/D mutants, and the PI3K/mTOR pathway[3][4].

Critical Assay Consideration: The 4-chloro intermediate itself is an electrophile and should not be screened directly in in vitro biochemical assays. If tested directly, it will non-specifically alkylate nucleophilic residues (e.g., cysteines) on the target protein or react with assay buffer components like Dithiothreitol (DTT). Therefore, the workflow below details the necessary derivatization of this scaffold into a stable test compound, followed by rigorous in vitro assay preparation.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from the raw chemical intermediate to in vitro hit identification.

G A 4-Chloro-6-methyl- 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (Intermediate) B SNAr Derivatization (Amine/Aniline + DIPEA) A->B C 10 mM DMSO Stock Library B->C D Biochemical Assay (ADP-Glo Kinase) C->D E Cellular Profiling (Cell Viability) D->E F Lead Compound Identification E->F

Workflow from 4-chloro-pyrido[4,3-d]pyrimidine intermediate to in vitro hit identification.

Pre-Assay Scaffold Derivatization

To generate a biologically stable inhibitor, the 4-chloro moiety must be displaced.

Protocol 1: SNAr Derivatization to Active Inhibitor
  • Reaction Setup: In a sealed reaction vial, dissolve 1.0 eq of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in anhydrous n-butanol or DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired primary amine or aniline (e.g., 3-(trifluoromethyl)aniline to mimic established Pim1 inhibitors[3]).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. DIPEA acts as a non-nucleophilic base to scavenge this acid, preventing the amine nucleophile from becoming protonated and losing its nucleophilicity.

  • Heating: Stir the mixture at 90°C–110°C for 4–12 hours. Monitor completion via LC-MS.

  • Purification: Purify the resulting derivative via preparative HPLC to >95% purity before in vitro testing.

Compound Handling & Data Presentation

Proper compound handling is the foundation of trustworthy assay data. Compounds must be serially diluted in 100% DMSO first, then transferred to the aqueous buffer. If diluted in aqueous buffer first, the compound will precipitate out of solution because its solubility drops exponentially as the DMSO fraction decreases.

Table 1: Quantitative Parameters for Compound Handling

ParameterSpecificationScientific Rationale
Stock Concentration 10 mM in 100% anhydrous DMSOMaximizes solubility; prevents hydrolytic degradation of the pyrimidine core.
Storage Temperature -20°C (Short-term) / -80°C (Long-term)Minimizes thermal degradation and DMSO oxidation.
Max Assay DMSO ≤ 1.0% (v/v)Higher DMSO concentrations denature kinase enzymes and artificially reduce cell viability.
Freeze-Thaw Cycles ≤ 3 cyclesRepeated cycling introduces ambient moisture into the DMSO, causing compound precipitation.

In Vitro Assay Protocols

Protocol 2: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

This protocol utilizes a luminescence-based assay to measure ADP production, avoiding the hazards of radioactive 33 P-ATP while providing a high-throughput screening format.

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: BSA prevents non-specific binding of the lipophilic pyrido[4,3-d]pyrimidine derivative to the plastic microplate. DTT maintains the kinase's catalytic cysteine residues in a reduced, active state.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the derivatized compound from the DMSO source plate to a 384-well white assay plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for direct nano-liter dilution, bypassing intermediate aqueous steps that trigger precipitation.

  • Enzyme/Substrate Addition: Add 5 µL of the target Kinase (e.g., Pim1 or KRAS G12D[4]) and substrate peptide mix. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the enzyme's specific K m​ value) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation).

  • Self-Validating System (Quality Control): Calculate the Z'-factor using the positive control (e.g., SKI-O-068[3]) and the "No Enzyme" negative control. The assay is only validated and trustworthy if the Z'-factor is ≥ 0.5 .

Protocol 3: Cellular Target Engagement & Viability

To confirm that the synthesized pyrido[4,3-d]pyrimidine derivatives can penetrate cell membranes and exert phenotypic effects, a cellular viability assay is required.

  • Cell Seeding: Seed the target cancer cell line (e.g., HCT116 for KRAS mutant profiling) at 2,000 cells/well in 30 µL of complete media in a 384-well opaque plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer 100 nL of the compound library into the wells (Final DMSO = 0.3%).

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, which is necessary to observe anti-proliferative effects.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: This assay quantifies intracellular ATP levels, which are directly proportional to the number of metabolically active, viable cells.

  • Data Analysis: Normalize luminescence against the DMSO vehicle control. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Lee, S. J., et al. "Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode". PLOS One (2013). URL:[Link]

  • MDPI. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs". Molecules (2023). URL: [Link]

  • MDPI. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives". Pharmaceuticals (2022). URL:[Link]

Sources

Application

Application Note: Regioselective C4-Functionalization of 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7)

Introduction & Mechanistic Rationale

The tetrahydropyrido[4,3-d]pyrimidine core is a highly versatile, electron-deficient bicyclic scaffold that has emerged as a privileged structure in modern oncology and kinase inhibitor development[1]. The presence of multiple electronegative nitrogen atoms in the pyrimidine ring significantly lowers its lowest unoccupied molecular orbital (LUMO). Consequently, the C4 position—when equipped with a chloride leaving group—becomes highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)[1].

In the context of targeted therapeutics, the C4 position is strategically critical. For example, during the development of the breakthrough non-covalent KRAS G12D inhibitor MRTX1133 , researchers functionalized the C4 position of the pyrido[4,3-d]pyrimidine core with basic aliphatic amines (such as piperazine derivatives or bridged diamines)[2]. At physiological pH, these basic moieties become protonated and form a highly specific salt bridge with the mutant Asp12 residue located in the switch II pocket of the KRAS G12D protein[2]. This single interaction provides a massive >700-fold selectivity over wild-type KRAS, effectively shutting down the downstream RAF/MEK/ERK signaling cascade[2][3].

Pathway Inhibitor C4-Substituted Tetrahydropyrido[4,3-d]pyrimidine (e.g., MRTX1133 analog) KRAS KRAS G12D (GDP-bound state) Inhibitor->KRAS Binds Switch II (Asp12 Salt Bridge) RAF RAF Kinase KRAS->RAF Blocked MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Tumor Growth ERK->Proliferation

Mechanism of action for C4-functionalized inhibitors blocking the KRAS G12D signaling pathway.

Experimental Workflows & Protocols

To successfully generate libraries of C4-functionalized analogs, the S_NAr protocol must be robust and self-validating. The following methodology utilizes built-in causality to ensure high conversion rates while minimizing side reactions.

Protocol: S_NAr Functionalization with Aliphatic Amines

Causality & Reagent Selection:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA) or inorganic bases (like K2CO3). DIPEA's steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of quaternary ammonium salts[4]. Furthermore, its homogeneous nature in organic solvents ensures rapid neutralization of the HCl byproduct.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are utilized. These polar aprotic solvents stabilize the negatively charged Meisenheimer intermediate formed during the S_NAr transition state, accelerating the reaction kinetics.

Materials:

  • 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 equiv)

  • Nucleophilic Amine (e.g., 1-Boc-piperazine or 3,8-diazabicyclo[3.2.1]octane) (1.2 - 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Self-Validation: The solution should remain clear; excess base is critical to ensure the incoming amine remains in its active, unprotonated state.

  • Nucleophile Addition: Add the selected amine (1.2 equiv) in one portion.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80–100 °C using an oil bath or a microwave synthesizer for 2–12 hours. Causality: While primary amines may react at ambient temperatures, the sterically hindered secondary or bridged bicyclic amines required for KRAS G12D inhibition demand thermal activation to overcome the high activation energy barrier[2][5].

  • In-Process Monitoring: Monitor the reaction progress via LC-MS. Self-Validation: The disappearance of the starting material mass (m/z ~183 for the free base) and the appearance of the desired product mass confirm the completion of the S_NAr displacement.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO3 (2x) and brine (1x) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (using a DCM/MeOH gradient) or preparative HPLC to yield the pure C4-functionalized product.

Workflow A Starting Material: 4-chloro-6-methyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine C Reaction Setup: Solvent (DMF/NMP), Base (DIPEA) A->C B Nucleophile Selection: (e.g., Piperazine derivative) B->C D Thermal/Microwave Activation (80-120 °C) C->D E Workup & Purification (Flash Chromatography / Prep-HPLC) D->E F C4-Functionalized Product E->F

Workflow for the C4-functionalization of tetrahydropyrido[4,3-d]pyrimidine via SNAr.

Data Presentation: SAR and Reaction Optimization

The steric and electronic properties of the chosen amine heavily influence both the chemical yield of the S_NAr reaction and the biological efficacy of the resulting compound.

Table 1: Impact of C4-Amine Selection on Yield and KRAS G12D Affinity

Data synthesized from structure-activity relationship studies of MRTX1133 analogs[2][5].

C4-Amine NucleophileReaction Temp (°C)Isolated Yield (%)KRAS G12D Affinity (K_D)Biological Rationale
Piperazine 8085~3.5 µMEstablishes baseline salt bridge with Asp12[2].
4-Methylpiperazine 8082>5.0 µMMethylation sterically disrupts optimal Asp12 interaction[2].
Homopiperazine 90799.0 nMExtended 7-membered ring interacts favorably with Glu92/His95[5].
3,8-Diazabicyclo[3.2.1]octane 100760.8 nMRigidified conformation perfectly aligns the basic nitrogen with Asp12[2][5].
Table 2: Optimization of S_NAr Reaction Conditions

Evaluating causality in solvent and base selection for hindered amines.

SolventBaseTemp (°C)Conversion (%)Mechanistic Notes
THF TEA65 (Reflux)40Low boiling point limits thermal activation; TEA risks competitive alkylation.
DMF K2CO38065Heterogeneous base leads to slower deprotonation kinetics.
DMF DIPEA90>95Optimal stabilization of the Meisenheimer transition state; homogeneous.
NMP DIPEA120 (MW)>95Best conditions for highly sterically hindered, rigidified bicyclic amines.

Conclusion

The regioselective functionalization of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine at the C4 position is a highly scalable and reliable synthetic node. By adhering to optimized S_NAr conditions (DMF/NMP, DIPEA, 80–100 °C), medicinal chemists can efficiently overcome the steric hindrance associated with complex bicyclic amines. As validated by the discovery of MRTX1133, the precise installation of rigidified basic amines at this C4 position is the paramount driver for achieving picomolar affinity and mutant selectivity against "undruggable" targets like KRAS G12D[2].

References

  • Wang, X. et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry (2021).[Link]

  • Xiao, X. et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors." Journal of Medicinal Chemistry (2023).[Link]

  • Huang, Y. et al. "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." Pharmaceuticals (2024).[Link]

  • Grokipedia. "Pyridopyrimidine: Reactivity and Isomers." Grokipedia.[Link]

Sources

Method

Applications of Pyrido[4,3-d]pyrimidine Scaffolds in Medicinal Chemistry and Oncology: A Technical Guide

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, a fusion of py...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic system, a fusion of pyridine and pyrimidine rings, serves as a cornerstone for the design of potent and selective inhibitors of various key therapeutic targets, particularly in the realm of oncology.[2][3] This guide provides an in-depth exploration of the applications of this scaffold, detailing its mechanism of action as a kinase inhibitor and providing robust protocols for the synthesis and evaluation of its derivatives.

The Pyrido[4,3-d]pyrimidine Scaffold: A Versatile Pharmacophore

The pyrido[4,3-d]pyrimidine framework offers a unique three-dimensional arrangement of nitrogen atoms and aromatic rings, making it an ideal template for interacting with the ATP-binding pockets of various kinases.[4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] By designing molecules that can selectively bind to and inhibit specific kinases, it is possible to disrupt the signaling cascades that drive tumor growth and survival. The versatility of the pyrido[4,3-d]pyrimidine scaffold allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[2][7]

Application in Oncology: Targeting Key Cancer-Driving Kinases

The pyrido[4,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of high-value oncology targets. These include KRAS, Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and WEE1, all of which are critical regulators of cell cycle progression, proliferation, and survival.

KRAS Inhibition: A New Frontier in Cancer Therapy

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers and has long been considered "undruggable."[8] However, recent breakthroughs have led to the development of inhibitors that can target specific KRAS mutants. The pyrido[4,3-d]pyrimidine scaffold has emerged as a promising core for the design of novel KRAS inhibitors.[8][9][10] These compounds often bind to an allosteric pocket on the KRAS protein, known as the switch-II pocket, thereby locking it in an inactive state.[4]

A notable example is a series of compounds that have shown potent and selective inhibition of the KRAS G12D mutation.[4] Molecular docking studies have revealed that the central pyrido[4,3-d]pyrimidine scaffold can form crucial π–π stacking interactions with Tyr96 in the switch-II pocket, while various substituents can form hydrogen bonds with key residues like His95 and Arg68.[4]

Compound IDTargetCell LineIC50 (nM)Reference
13 KRAS G12DAsPC-11.1[4]
14 KRAS G12DAGS3.8[4]
1 (Reference) KRAS G12DAsPC-11.4[4]
1 (Reference) KRAS G12DAGS7.9[4]
10c KRAS G12DPanc11400[9]

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

This protocol outlines a general method for the synthesis of a key 2-chloro-pyrido[4,3-d]pyrimidine intermediate, which can be further functionalized to generate a library of potential KRAS inhibitors. The starting material, 4-amino-2-chloronicotinonitrile, is commercially available and provides a strategic entry point to the desired scaffold.[1]

Materials:

  • 4-Amino-2-chloronicotinonitrile

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-chloronicotinonitrile (1 equivalent) in anhydrous DMF.

  • Addition of Reagent: To the stirred solution, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-chloro-4-aminopyrido[4,3-d]pyrimidine intermediate.[1]

Causality behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent unwanted side reactions with the reactive DMF-DMA.

  • DMF-DMA: This reagent acts as a one-carbon synthon, providing the necessary carbon atom to form the pyrimidine ring through a cyclization reaction with the ortho-amino and cyano groups of the starting material.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to occur efficiently.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GEF activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Allosteric Inhibition

Caption: Simplified KRAS signaling pathway and the point of intervention by pyrido[4,3-d]pyrimidine inhibitors.

Dual PI3K/mTOR Inhibition: A Potent Anti-Cancer Strategy

The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in cancer.[11] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes. The pyrido[4,3-d]pyrimidine scaffold has been explored for the development of such dual inhibitors.[11][12][13]

Structure-based design strategies have been employed to optimize the pyridopyrimidinone core to achieve high potency against both PI3Kα and mTOR.[12] Docking studies have shown that the nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.[12]

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring the enzymatic activity of kinases in a high-throughput format.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Pyrido[4,3-d]pyrimidine test compounds

  • ATP

  • Substrate (e.g., a biotinylated peptide)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer

  • 384-well microplate

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrido[4,3-d]pyrimidine compounds in the assay buffer.

  • Enzyme and Substrate Addition: In a 384-well plate, add the kinase (PI3Kα or mTOR) and the biotinylated substrate.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a mixture of the Europium-labeled antibody and Streptavidin-XL665.

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • HTRF Technology: This assay format is highly sensitive and allows for the detection of kinase activity in a homogeneous "mix-and-read" format, making it suitable for high-throughput screening.

  • Biotinylated Substrate and Streptavidin-XL665: The biotin-streptavidin interaction brings the donor (Europium) and acceptor (XL665) fluorophores into close proximity when the substrate is phosphorylated, enabling the FRET signal.

  • Europium-labeled Antibody: This antibody specifically recognizes the phosphorylated form of the substrate, ensuring that the signal is directly related to the kinase activity.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Add Kinase, Substrate, and Compounds to Plate Compound_Prep->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation1 Incubate at Room Temperature Reaction_Start->Incubation1 Detection_Step Add HTRF Detection Reagents Incubation1->Detection_Step Incubation2 Incubate for Signal Development Detection_Step->Incubation2 Read_Plate Read Plate on HTRF Reader Incubation2->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the inhibitory activity of pyrido[4,3-d]pyrimidine compounds against target kinases using an HTRF assay.

Broader Applications in Medicinal Chemistry

Beyond oncology, the pyrido[4,3-d]pyrimidine scaffold has shown promise in other therapeutic areas. Its derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity [2]

  • Antimalarial Activity [2]

  • Anti-inflammatory Activity [3]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for potential use in Alzheimer's disease.[3]

The diverse biological profile of this scaffold underscores its importance in drug discovery and development.[2][14]

Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its successful application in oncology, particularly in the development of potent kinase inhibitors, highlights its potential to address significant unmet medical needs. The synthetic accessibility and the ability to readily modify the core structure allow for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

  • Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Applic
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors - ACS Publications. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review - Ovid. [Link]

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed. [Link]

  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - MDPI. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines - RSC Advances (RSC Publishing). [Link]

  • Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors - PubMed. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors - ACS Publications. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Welcome to the Technical Support Center for the synthesis of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7). This bicyclic compound is a highly valuable privilege scaffold in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7). This bicyclic compound is a highly valuable privilege scaffold in modern drug discovery, most notably serving as the critical core intermediate in the synthesis of PI3Kδ inhibitors such as the FDA-approved drug Leniolisib (CDZ173) .

Synthesizing this fused pyrimidine ring and subsequently chlorinating it often presents challenges, including incomplete cyclization, product hydrolysis, and the formation of tarry byproducts. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization strategies to ensure high-yielding, reproducible batches.

Mechanistic Workflow

The standard synthesis of the target compound requires a three-step telescoping or step-wise approach starting from commercially available 1-methyl-4-piperidone.

SynthesisWorkflow A 1-Methyl-4-piperidone B Enaminone Intermediate A->B DMF-DMA 100°C C 6-Methyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidin-4(3H)-one B->C Formamidine Acetate NaOMe, MeOH, Reflux D 4-Chloro-6-methyl-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine C->D POCl3, DIPEA/TEA Toluene, 90-100°C

Three-step synthetic workflow for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

Step-by-Step Experimental Protocols

To ensure a self-validating system, each step below includes specific analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of the Enaminone Intermediate
  • Reaction: Charge a rigorously dried round-bottom flask with 1-methyl-4-piperidone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heating: Stir the neat mixture at 100°C under a nitrogen atmosphere for 12 hours.

  • Workup: Concentrate the mixture under high vacuum to remove the methanol byproduct and unreacted DMF-DMA.

  • Validation: Analyze the crude dark oil via LC-MS. You should observe a dominant mass peak at [M+H]+ = 169.1 .

Step 2: Cyclization to the Pyrimidinone Core
  • Preparation: Dissolve the crude enaminone (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Reagent Addition: Add formamidine acetate (2.0 eq). Slowly add a freshly prepared solution of sodium methoxide (NaOMe) in methanol (2.0 eq). Causality Note: Fresh NaOMe is critical to fully liberate the free amidine base required for the cyclization.

  • Reflux: Heat the reaction to 65°C (reflux) for 8–10 hours under nitrogen.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Suspend the residue in ice water and neutralize to pH 7.0 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Validation: LC-MS must show [M+H]+ = 166.1 .

Step 3: Chlorination to the Target Compound
  • Setup: Suspend the pyrimidinone intermediate (1.0 eq) in anhydrous toluene (0.3 M). Add N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) and a catalytic amount of DMF (0.1 eq).

  • Activation: Cool the flask to 0°C. Dropwise add phosphorus oxychloride (POCl3) (3.0 eq).

  • Heating: Gradually warm the mixture, then heat to 90–100°C for 4 hours. This specific temperature window in toluene prevents the degradation typically seen in neat POCl3 .

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove excess POCl3 and toluene. Dissolve the crude residue in dichloromethane (DCM) and slowly pour it into a vigorously stirred, ice-cold saturated aqueous NaHCO3 solution. Extract with DCM, dry over Na2SO4, and concentrate.

  • Validation: LC-MS must show [M+H]+ = 184.1 with a characteristic 3:1 isotopic pattern indicating the presence of a single chlorine atom (35Cl/37Cl).

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Low Yield in Chlorination Step? CheckWater Check Moisture Levels (Karl Fischer Titration) Start->CheckWater Hydrolysis Suspected CheckPOCl3 Assess POCl3 Equivalents & Reagent Quality Start->CheckPOCl3 Incomplete Conversion CheckBase Evaluate Base (DIPEA/TEA) Degradation Start->CheckBase Tarry Byproducts Solution1 Dry solvents over sieves. Quench with cold NaHCO3. CheckWater->Solution1 >500 ppm H2O Solution2 Distill POCl3 prior to use. Add catalytic DMF. CheckPOCl3->Solution2 Old Reagent / Slow Rxn Solution3 Dilute in Toluene. Max Temp 90-100°C. CheckBase->Solution3 Excess Base / High Temp

Diagnostic logic tree for resolving low yields during the POCl3 chlorination step.

Q: Why is my yield for the chlorination step (POCl3) consistently below 40%? A: Low yields in the conversion of the pyrimidinone to the 4-chloro derivative are typically caused by product hydrolysis during the workup phase. The newly formed C-Cl bond on the electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by water. If you quench the reaction directly into water at room temperature, the exothermic destruction of excess POCl3 heats the mixture, providing the thermal energy required to hydrolyze the product back to the starting pyrimidinone. Solution: Always remove excess POCl3 via vacuum distillation before the quench. Dissolve the remaining residue in a non-polar solvent (DCM) and quench into an ice-cold saturated NaHCO3 solution. The low temperature and basic pH prevent hydrolysis.

Q: During the cyclization step with formamidine acetate, I observe a large amount of unreacted enaminone. How can I drive the reaction to completion? A: The cyclization requires the free base of formamidine. If your sodium methoxide (NaOMe) is old, it has likely absorbed atmospheric moisture and degraded into sodium hydroxide (NaOH). NaOH will fail to completely liberate the amidine and will instead saponify or hydrolyze the enaminone intermediate. Solution: Use a freshly prepared NaOMe solution (by dissolving sodium metal in anhydrous methanol) and increase the equivalents of both formamidine acetate and NaOMe from 1.2 to 2.0.

Q: How do I minimize the formation of black, tarry byproducts during the POCl3 reaction? A: Tarry byproducts result from the degradation of the tertiary amine base (e.g., DIPEA) or the polymerization of the tetrahydropyridine ring under harsh, prolonged heating. Refluxing in neat POCl3 (boiling point 106°C) is too harsh for this specific aliphatic-fused scaffold. Solution: Use anhydrous toluene as a co-solvent. Toluene acts as a heat sink and diluent, suppressing intermolecular side reactions. Furthermore, adding a catalytic amount of DMF generates the Vilsmeier-Haack reagent (chloroiminium ion), which is a vastly superior electrophile compared to POCl3 alone. This allows the reaction to reach completion at a lower temperature (90°C) in less time.

Quantitative Yield Optimization Data

The following table summarizes the impact of our recommended protocol adjustments compared to traditional, unoptimized synthesis conditions.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Benefit
Cyclization Base Commercial NaOMe powderFreshly prepared NaOMe in MeOH+15–20% Prevents enaminone hydrolysis by avoiding NaOH contamination.
Amidine Equivalents 1.2 eq Formamidine Acetate2.0 eq Formamidine Acetate+10% Drives the condensation equilibrium to absolute completion.
Chlorination Solvent Neat POCl3 (Reflux at 106°C)Toluene + POCl3 (90–100°C)+25% Dilution prevents thermal polymerization and tar formation.
Chlorination Catalyst None0.1 eq DMF+15% Forms Vilsmeier reagent, accelerating the chlorination rate.
Workup Quench Direct aqueous quenchEvaporation, then ice-cold NaHCO3+20% Halts the exothermic hydrolysis of the newly formed C-Cl bond.

References

  • Hoegenauer, K., Soldermann, N., Zécri, F., Strang, R. S., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Wang, Q., Bian, Y., Dhawan, G., Zhang, W., et al. (2024). FDA approved fluorine-containing drugs in 2023. Chinese Chemical Letters, 35(11), 109780. Available at:[Link]

Optimization

Technical Support Center: Optimizing SNAr Reaction Temperature for 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Welcome to the Application Support Portal. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in modern drug discovery, prominently featured in the development of KRAS inhibitors (e.g., MRTX1133 analogs)[1] a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in modern drug discovery, prominently featured in the development of KRAS inhibitors (e.g., MRTX1133 analogs)[1] and EGFR/USP13 modulators[2].

As a Senior Application Scientist, I frequently assist research teams struggling with the functionalization of this core. The nucleophilic aromatic substitution (SNAr) at the highly electrophilic C4 position is the critical step in derivatizing this scaffold. However, the fused 6-methyl-tetrahydropyrido ring introduces unique electronic and solubility variables. The most critical parameter governing the success of this transformation is reaction temperature , which dictates the delicate balance between target conversion and catastrophic solvolysis[3].

Mechanistic Causality: The Temperature-Solvolysis Paradigm

To optimize this reaction, we must first understand the causality of failure. SNAr proceeds via a high-energy Meisenheimer transition state. The activation energy required to reach this state depends entirely on the HOMO energy of your chosen nucleophile.

If the temperature is too low, the reaction stalls. If the temperature is too high—especially in protic solvents (alcohols, water)—the solvent molecules gain sufficient kinetic energy to act as competing nucleophiles. This leads to solvolysis , displacing the C4-chloride to form a thermodynamically stable, unreactive 4-hydroxy or 4-alkoxy degradant[4][5].

SNAr_Pathway A 4-Chloro-6-methyl- tetrahydropyrido[4,3-d]pyrimidine B Meisenheimer Transition State A->B Amine Nucleophile (Optimal Temp) D 4-Hydroxy/Alkoxy Degradant A->D H₂O / ROH (Excessive Heat) C 4-Amino Product (Target) B->C Base / -HCl

Figure 1: SNAr pathway of 4-chloro-pyrido[4,3-d]pyrimidine vs. temperature-driven solvolysis.

Quantitative Data: Temperature & Condition Matrix

The following table synthesizes field-validated parameters for substituting the C4-chloro position based on nucleophile strength. Use this as your baseline for optimization.

Nucleophile ClassExampleRecommended Temp (°C)Preferred SolventBase / CatalystPrimary Thermal Risk
Primary Aliphatic Methylamine20 - 40DCM, THFDIPEA (1.5 eq)Over-alkylation at high temp
Secondary Aliphatic Piperazine40 - 60Dioxane, DMFDIPEA / K₂CO₃Dimerization / Bis-substitution
Electron-Rich Aniline p-Anisidine80 - 100n-BuOH, i-PrOHNone or HCl (0.1 eq)Solvolysis (4-alkoxy formation)
Electron-Poor Aniline p-Fluoroaniline100 - 120 (or MW)NMP, WaterHCl (0.1 - 1.0 eq)Hydrolysis (4-hydroxy formation)

Troubleshooting Guide & FAQs

Q1: My reaction with an aliphatic amine is stalling at room temperature. Should I boil it in DMF? A: No. Boiling aliphatic amines with this scaffold often leads to degradation or dimerization. Aliphatic amines have a high HOMO energy and require minimal thermal activation. If the reaction stalls at 20 °C, incrementally increase the temperature to 40–60 °C in a moderately polar solvent like Dioxane. Ensure you have sufficient base (e.g., DIPEA) to neutralize the HCl byproduct, which otherwise protonates your nucleophile and kills its reactivity[3].

Q2: I am coupling an aniline derivative at 100 °C in isopropanol, but LC-MS shows a massive +18 Da (or +60 Da) side product. What is happening? A: You have crossed the thermal threshold for solvolysis. The +18 Da mass indicates hydrolysis (formation of the 4-hydroxy pyrimidine from trace water), while +60 Da indicates isopropoxylation (the solvent acting as a nucleophile)[4][6]. To fix this, lower the temperature to 80 °C and switch to a non-nucleophilic polar aprotic solvent like NMP or Dioxane, using a sealed tube to prevent solvent evaporation.

Q3: How does the 6-methyl-tetrahydropyrido ring specifically alter the reaction compared to a simple pyrimidine? A: This is a critical structural nuance. The N6-methyl group forms a basic tertiary amine (pKa ~8.5). In acidic conditions (often used for aniline couplings), this tertiary amine protonates before the pyrimidine core. This localized positive charge inductively pulls electron density away from the pyrimidine, lowering the LUMO energy at C4 and actually accelerating the SNAr reaction. However, it also means you must account for this basic site when calculating equivalents of acid catalysts.

Q4: Should I use basic or acidic conditions when heating? A: This is entirely nucleophile-dependent. Use basic conditions (DIPEA, TEA) for highly nucleophilic aliphatic amines to scavenge HCl. Use acidic conditions (catalytic HCl) for weakly nucleophilic anilines. Acid protonates the pyrimidine nitrogens, drastically increasing the electrophilicity of C4, allowing the reaction to proceed at 80 °C instead of requiring >120 °C[4][5].

Workflow: Temperature Optimization Decision Tree

Temp_Optimization Start Determine Nucleophile Strength Aliphatic Aliphatic Amines (High Nucleophilicity) Start->Aliphatic Aromatic Anilines / Aromatic Amines (Low Nucleophilicity) Start->Aromatic TempLow Start at 20-40 °C Solvent: DCM or THF Aliphatic->TempLow TempHigh Start at 80-100 °C Solvent: n-BuOH or Dioxane Aromatic->TempHigh Check Monitor via LC-MS (Conversion vs. Solvolysis) TempLow->Check TempHigh->Check Opt1 High Solvolysis? Lower Temp, Use Aprotic Solvent Check->Opt1 Opt2 Low Conversion? Increase Temp or Use Microwave Check->Opt2 Success Optimized SNAr Protocol Opt1->Success Opt2->Success

Figure 2: Decision tree for optimizing reaction temperature based on nucleophile class.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints to confirm success or diagnose failure in real-time.

Protocol A: Low-Temperature SNAr for Aliphatic Amines

Use this protocol for highly nucleophilic secondary amines (e.g., piperazine derivatives).

  • Reaction Setup: Dissolve 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DCM (0.2 M).

    • Validation Checkpoint 1: The starting material must dissolve completely. Turbidity indicates degraded starting material (likely pre-hydrolyzed to the 4-hydroxy analog).

  • Reagent Addition: Add DIPEA (2.0 eq). Cool the flask to 0 °C. Add the aliphatic amine (1.1 eq) dropwise.

  • Thermal Optimization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

    • Validation Checkpoint 2 (LC-MS): Sample the reaction. You should observe the [M+H]+ of the product. If unreacted starting material is >15%, increase the temperature to 40 °C (refluxing DCM) for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

    • Validation Checkpoint 3: The basic wash ensures the N6-tertiary amine is deprotonated, forcing the product entirely into the organic layer while removing DIPEA-HCl salts.

Protocol B: High-Temperature Acid-Catalyzed SNAr for Anilines

Use this protocol for weakly nucleophilic aromatic amines.

  • Reaction Setup: Suspend the pyrimidine starting material (1.0 eq) and the aniline derivative (1.1 eq) in isopropanol (0.1 M).

  • Catalyst Addition: Add aqueous HCl (0.1 M solution, 0.2 eq).

    • Mechanistic Note: We use 0.2 eq because the first 0.1 eq is sequestered by the basic N6-methylpiperidine moiety.

  • Thermal Optimization: Heat the mixture to 80 °C.

    • Validation Checkpoint 1: As the Meisenheimer complex forms, the suspension will transition into a homogeneous, often deeply colored solution. If it remains a suspension after 1 hour at 80 °C, the aniline is too electron-poor; switch to microwave irradiation at 120 °C in NMP[5].

  • Monitoring: Check via TLC/LC-MS at 4 hours.

    • Validation Checkpoint 2: Look specifically for the solvolysis side-product (isopropoxy adduct). If solvolysis exceeds 5% relative to the product, immediately remove from heat to prevent further degradation[4].

  • Workup: Cool to room temperature. Slowly add saturated aqueous Na₂CO₃ until pH > 8.

    • Validation Checkpoint 3: The product will crash out of the isopropanol/water mixture as a precipitate upon basification. Isolate via vacuum filtration.

References

  • Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Aurora Biolabs / J. Med. Chem., 2021. Available at: [Link]

  • Elsocht, M. "Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1." Vrije Universiteit Brussel PhD Thesis, 2022. Available at:[Link]

  • Jacobsen, C. B., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem / PMC, 2013. Available at:[Link]

  • Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water." Preprints.org, 2023. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Welcome to the Technical Support Center. Purifying complex heterocyclic intermediates like 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine presents a unique dichotomy for synthetic chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying complex heterocyclic intermediates like 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine presents a unique dichotomy for synthetic chemists. The molecule contains a highly basic tertiary amine (the N-methylpiperidine moiety) fused to a highly electrophilic core (the 4-chloro-pyrimidine moiety).

This guide synthesizes field-proven chromatographic principles to help you navigate the competing risks of irreversible silica binding (streaking) and nucleophilic degradation.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound streak across the entire TLC plate and flash column when using standard Hexane/Ethyl Acetate or DCM/Methanol? A1: This is a classic acid-base interaction. Standard bare silica gel is populated with acidic silanol groups (Si-OH) that have a pKa of approximately 4.5 to 5.0[1]. The N-methyl tertiary amine in your target molecule is highly basic (pKa ~9). When the basic amine contacts the acidic silica, it triggers strong ion-exchange and hydrogen-bonding interactions, leading to severe peak tailing, poor resolution, and low recovery[2].

Q2: I added ammonia (NH₄OH) or diethylamine (DEA) to my mobile phase to neutralize the silica and fix the streaking. My peaks are sharp, but my product degraded. Why? A2: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SₙAr) reaction. The 4-chloro position on the pyrido[4,3-d]pyrimidine ring is highly electrophilic[3]. Primary and secondary amines (like ammonia and DEA) act as aggressive nucleophiles under basic conditions, readily displacing the chlorine atom to form 4-amino byproducts[4]. To neutralize silanols without degrading your compound, you must use a sterically hindered, non-nucleophilic tertiary amine modifier, such as Triethylamine (TEA)[5].

Q3: What is the most reliable, fail-safe purification method for this specific scaffold? A3: To completely bypass both silanol streaking and SₙAr risks, we recommend abandoning bare silica. Reversed-Phase (C18) chromatography utilizing an acidic modifier (0.1% Formic Acid) or Amine-functionalized silica (KP-NH) are the gold standards for ionizable, reactive heterocycles[5].

Logical Relationships & Workflow

The following diagrams illustrate the chemical interactions at play during purification and the decision-making workflow for selecting your stationary phase.

Mechanism Target 4-chloro-6-methyl-... pyrido[4,3-d]pyrimidine TertAmine N-methylpiperidine moiety (Basic, pKa ~9) Target->TertAmine ChloroPyr 4-chloro-pyrimidine moiety (Electrophilic) Target->ChloroPyr Silanol Acidic Silanols (Si-OH) on Bare Silica TertAmine->Silanol Strong Adsorption (Streaking) PriAmine 1°/2° Amine Modifiers (e.g., NH3, DEA) ChloroPyr->PriAmine SnAr Degradation (Forms 4-amino byproduct) TEA Tertiary Amine Modifier (TEA) ChloroPyr->TEA No Reaction (Sterically hindered) TEA->Silanol Competitive Binding (Neutralizes Si-OH)

Fig 1. Mechanistic interactions between the target molecule, silica, and modifiers.

Workflow Start Crude Mixture: 4-chloro-pyrido[4,3-d]pyrimidine Check Select Stationary Phase Start->Check C18 Reversed-Phase (C18) (Recommended) Check->C18 KPNH Amine-Functionalized Silica (KP-NH) Check->KPNH Silica Standard Bare Silica Check->Silica Mod_C18 Eluent: H2O/MeCN + 0.1% Formic Acid C18->Mod_C18 Mod_KPNH Eluent: Hexane/EtOAc (No modifier needed) KPNH->Mod_KPNH Mod_Silica Eluent: DCM/MeOH + 1% TEA Silica->Mod_Silica Warning WARNING: Do NOT use NH3 or DEA (SnAr Risk) Mod_Silica->Warning

Fig 2. Decision matrix for selecting the optimal chromatographic method.

Methodological Comparison Data

To facilitate rapid decision-making, the quantitative and qualitative parameters of the three viable purification strategies are summarized below.

Stationary PhaseRecommended Solvent SystemRequired ModifierSₙAr Degradation RiskChromatographic Resolution
Reversed-Phase (C18) Water / Acetonitrile0.1% Formic AcidNone (Acidic/Non-nucleophilic)Excellent (Sharp peaks)
Amine-Silica (KP-NH) Hexane / Ethyl AcetateNoneNone (No modifier added)Excellent (No silanol tailing)
Standard Bare Silica Dichloromethane / Methanol1% Triethylamine (TEA)Low (Sterically hindered)Moderate (Requires equilibration)

Step-by-Step Experimental Protocols

Protocol A: Reversed-Phase (C18) Purification (Recommended)

Causality Check: Utilizing an acidic modifier (Formic Acid) protonates the tertiary amine, converting it into a highly polar salt. This prevents secondary interactions with any residual silanols on the C18 matrix while keeping the electrophilic 4-chloro group perfectly stable[1].

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v Formic Acid.

  • Column Equilibration: Flush the C18 flash column with 3-5 Column Volumes (CV) of 5% B. Self-Validation: Ensure the UV baseline is completely flat before proceeding.

  • Sample Loading: Dissolve the crude 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in a minimum volume of DMSO or DMF. Inject directly onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 CVs. The protonated target compound will elute cleanly.

  • Post-Purification: Lyophilize the collected fractions to remove water, acetonitrile, and volatile formic acid, yielding the formate salt of the target compound.

Protocol B: Normal Phase Purification with TEA Modifier

Causality Check: If bare silica must be used due to budget constraints, Triethylamine (TEA) acts as a sacrificial base. It binds to the acidic silanols faster than your target molecule, neutralizing the column[2]. Because TEA is a bulky tertiary amine, it cannot undergo SₙAr with the 4-chloro-pyrimidine core[4].

  • Solvent Preparation: Prepare a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% v/v TEA to both solvents.

  • Mandatory Equilibration: Equilibrate the bare silica column with 5 CVs of DCM containing 1% TEA. Self-Validation: The column must be pre-treated; if you only add TEA to the elution solvent, the silica will strip the TEA from the solvent front, leaving your compound to streak on the un-neutralized lower half of the column[2].

  • Sample Loading: Dry-load the crude mixture onto Celite or bare silica pre-treated with TEA, or liquid-load in a minimum amount of DCM.

  • Elution: Run a shallow gradient (e.g., 0% to 10% MeOH in DCM over 12 CVs).

  • Post-Purification: Concentrate the fractions under reduced pressure. Self-Validation: Verify the complete removal of TEA via ¹H NMR (look for the absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm). If residual TEA remains, co-evaporate with toluene twice.

References

  • Successful Flash Chromatography. Biotage / Wake Forest University. URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. URL: [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • US20240336631A1 - Pyrido[4,3-d]pyrimidine Compounds. Google Patents.

Sources

Optimization

Preventing degradation of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7).

This compound is a highly valuable, yet structurally sensitive, bifunctional building block used in the synthesis of advanced kinase inhibitors. Due to its dual-reactivity profile, improper storage will inevitably lead to rapid batch degradation, compromising your downstream synthetic yields.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of the molecule. This compound contains two highly reactive centers that dictate its storage requirements:

  • The Electrophilic C4-Position (Hydrolysis Risk): Chlorinated pyrimidines are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. The chlorine atom at the C4 position is heavily electron-withdrawn by the adjacent pyrimidine nitrogens. Atmospheric moisture acts as a nucleophile, displacing the chloride to form a 4-hydroxypyrimidine (or its pyrimidin-4-one tautomer) [2]. Crucially, this reaction releases hydrochloric acid (HCl). The released HCl protonates the pyrimidine ring, further increasing its electrophilicity and triggering a runaway autocatalytic degradation cycle.

  • The Nucleophilic N6-Position (Oxidation Risk): The piperidine ring contains a tertiary aliphatic amine (N-methyl). This electron-rich nitrogen is prone to atmospheric oxidation, leading to the formation of an N-oxide derivative.

Degradation Compound 4-Chloro-6-methyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Hydrolysis Moisture (H2O) Nucleophilic Attack at C4 Compound->Hydrolysis Humidity Exposure Oxidation Oxygen (O2) Attack at N6 Tertiary Amine Compound->Oxidation Air Exposure Product1 4-Hydroxypyrimidine Derivative + HCl (Autocatalytic) Hydrolysis->Product1 SNAr Reaction Product2 N-Oxide Derivative Oxidation->Product2 N-Oxidation

Mechanistic pathways of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine degradation.

Quantitative Stability Data

The following table summarizes the expected shelf life of the compound under various environmental conditions based on forced degradation studies of structurally analogous chloropyrimidines [3].

Storage ConditionAtmosphereTemperatureExpected StabilityDegradation Risk Profile
Optimal Long-Term Argon / Nitrogen-20°C to -80°C> 24 MonthsNegligible
Short-Term Storage Argon / Nitrogen4°C1 to 3 MonthsLow (Thermal degradation slowed)
Sub-Optimal Ambient Air4°C< 2 WeeksHigh (Moisture condensation risk)
Benchtop Exposed Ambient Air25°C< 24 HoursCritical (Autocatalytic Hydrolysis)

Troubleshooting FAQs

Q1: My compound arrived as a pale solid but has turned into a sticky, discolored mass after a month in the fridge. What happened? A1: This is the classic signature of autocatalytic hydrolysis. If the vial was opened while cold, atmospheric moisture immediately condensed on the powder. This trace water initiated the displacement of the 4-chloro group, releasing hygroscopic HCl gas. The HCl pulled in more moisture, accelerating the reaction. The "sticky" consistency is the resulting hydrochloride salt of the degraded product mixed with trapped water.

Q2: Can I prepare stock solutions in DMSO or Methanol to bypass solid-state handling issues? A2: Absolutely not. Protic solvents like methanol will directly react with the compound via solvolysis to form a 4-methoxy derivative. While DMSO is aprotic, it is notoriously hygroscopic. Even trace amounts of water in DMSO will rapidly hydrolyze the 4-chloro group at room temperature. Always store the compound as a neat, dry solid. If a solution is required for an assay, prepare it immediately before use and discard any excess.

Q3: We do not have a glove box in our lab. How can we safely handle this intermediate? A3: You must use a Schlenk line or a makeshift inert gas blanket. Purge your receiving vial with dry Argon before transferring the solid. Argon is heavier than Nitrogen and provides a superior protective blanket against the benchtop atmosphere. After sealing, wrap the cap in Parafilm and store the vial inside a secondary container filled with active desiccant (e.g., indicating Drierite) at -20°C.

Standard Operating Procedure: Inert Aliquoting & Storage

To ensure a self-validating and fail-safe storage system, follow this step-by-step methodology immediately upon receiving a bulk batch of the compound.

Step 1: Thermal Equilibration (Critical Step) Remove the sealed master bottle from the cold chain packaging or freezer. Do not open it. Place the sealed bottle in a benchtop desiccator and allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial causes instant condensation of atmospheric moisture, guaranteeing batch destruction.

Step 2: Inert Environment Transfer Transfer the equilibrated bottle, along with pre-dried amber glass vials and spatulas, into a glove box purged with Argon or Nitrogen (O2 < 5 ppm, H2O < 5 ppm). Amber glass is required to prevent potential photo-induced radical reactions.

Step 3: Aliquoting Divide the bulk powder into single-use aliquots. This prevents repeated freeze-thaw cycles and eliminates the risk of contaminating the master batch during subsequent uses.

Step 4: Sealing and Purging Cap the vials tightly with PTFE-lined caps. PTFE provides a chemically inert, superior moisture barrier compared to standard silicone septa. If working outside a glove box (via Schlenk line), purge the headspace of each vial with Argon for 30 seconds before immediately capping.

Step 5: Secondary Containment and Storage Place the sealed vials into a secondary Mylar bag containing silica gel packets. Seal the bag and store it in a -20°C freezer.

Step 6: Self-Validation Protocol Validation Check: Before utilizing an aliquot that has been stored for >3 months, dissolve a 1 mg sample in anhydrous CDCl3 and run a rapid 1H-NMR. Look for the disappearance of the pyrimidine aromatic proton or unexpected chemical shifts in the piperidine methylene protons. If the spectrum is clean, the storage protocol has been successfully validated.

Workflow Step1 Equilibrate to RT in Desiccator (2 hrs) Step2 Transfer to Glove Box (Argon/N2 Atmosphere) Step1->Step2 Step3 Aliquot into Pre-dried Amber Glass Vials Step2->Step3 Step4 Purge with Argon & Seal with PTFE Caps Step3->Step4 Step5 Store at -20°C with Active Desiccant Step4->Step5

Step-by-step inert aliquoting workflow to prevent atmospheric degradation.

References

Troubleshooting

Troubleshooting common impurities in 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine synthesis batches

Welcome to the technical support center for the synthesis of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during the synthesis of this critical intermediate. By understanding the root causes of impurity formation, you can optimize your reaction conditions, improve batch purity, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and what are the typical impurities?

The most prevalent method for synthesizing 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is through the chlorination of its corresponding precursor, 4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

Common impurities that can arise during this synthesis include:

  • Unreacted Starting Material: 4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

  • Hydrolysis Product: Identical to the starting material, formed by the reaction of the product with water.

  • Over-chlorinated Byproducts: Such as 2,4-dichloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

  • Polymeric or Tarry Materials: From decomposition at elevated temperatures.[1]

Troubleshooting Guide: Common Impurities

Impurity 1: Unreacted Starting Material (4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one)

Q2: My final product is contaminated with the starting material. What are the likely causes and how can I resolve this?

Root Cause: The presence of unreacted starting material is a clear indication of an incomplete chlorination reaction. Several factors can contribute to this issue:

  • Insufficient Chlorinating Agent: An inadequate amount of POCl₃ will result in a partial reaction. It is crucial to use at least one equivalent of POCl₃ for each hydroxyl group being replaced.[1]

  • Low Reaction Temperature: The conversion of the hydroxypyrimidine to the chloropyrimidine often requires significant heat. Solvent-free reactions may necessitate temperatures in the range of 140-160°C to proceed to completion.[2]

  • Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Poor Quality of POCl₃: Phosphorus oxychloride is sensitive to moisture. If it is old or has been improperly stored, its reactivity can be diminished. Using a fresh or distilled batch of POCl₃ is recommended for optimal results.[1]

  • Presence of Water: Any moisture in the starting material or glassware will consume the POCl₃, rendering it ineffective for the desired chlorination.

Identification: This impurity can be readily identified using standard analytical techniques.

Analytical TechniqueExpected Observations
HPLC The starting material will have a shorter retention time than the chlorinated product on a reverse-phase column due to its higher polarity.
TLC The starting material will exhibit a lower Rf value compared to the product on a normal-phase silica plate.
¹H NMR The spectrum of the contaminated product will show a mixture of signals corresponding to both the starting material and the desired product. The protons on the pyridine and pyrimidine rings will have distinct chemical shifts.
LC-MS The mass spectrum will display two parent ions corresponding to the molecular weights of both the starting material and the product.

Resolution:

  • Optimize Reaction Conditions:

    • Increase the equivalents of POCl₃.

    • Gradually increase the reaction temperature while monitoring for any signs of decomposition.

    • Extend the reaction time and follow the progress by TLC or HPLC until the starting material is no longer detected.

    • Consider the addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, which can facilitate the reaction.[2]

  • Purification:

    • If the reaction cannot be driven to completion, the starting material can be removed by silica gel column chromatography. The more polar starting material will adhere more strongly to the silica, allowing for the elution of the less polar chloro-product.

Impurity 2: Hydrolysis Product (Reversion to Starting Material)

Q3: I observe the starting material in my final product even after a complete reaction. What could be the cause?

Root Cause: The 4-chloro group of the product is susceptible to hydrolysis, which converts it back to the 4-hydroxy starting material. This can occur during the reaction workup, particularly if the product is exposed to water or nucleophilic solvents for an extended period, or at elevated temperatures. Chloropyrimidines are known to be sensitive to aqueous conditions.[3]

Identification: The analytical profile of the hydrolysis product is identical to that of the unreacted starting material, as they are the same compound.

Resolution:

  • Careful Workup:

    • Quench the reaction mixture by slowly adding it to a large volume of ice-cold water or a cold aqueous base with vigorous stirring to dissipate the heat from the exothermic hydrolysis of excess POCl₃.[1]

    • Minimize the time the product is in an aqueous environment.

    • Extract the product into a water-immiscible organic solvent as quickly as possible after quenching.

    • Avoid excessive heat during solvent evaporation.

Impurity 3: Dichlorinated Byproduct (e.g., 2,4-dichloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine)

Q4: My mass spectrometry analysis indicates the presence of a dichlorinated species. How is this formed and how can I avoid it?

Root Cause: The formation of a dichlorinated byproduct can occur if the precursor to your starting material was a dihydroxy-pyrido[4,3-d]pyrimidine, or if the reaction conditions are harsh enough to promote chlorination at another position on the ring system.

Identification:

Analytical TechniqueExpected Observations
GC-MS A distinct peak with a mass corresponding to the dichlorinated compound will be observed. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a key indicator.
LC-MS A parent ion corresponding to the dichlorinated product will be detected, also showing the characteristic isotopic pattern for two chlorine atoms.
¹H NMR The proton signals on the aromatic rings will likely show different chemical shifts and coupling patterns compared to the mono-chlorinated product.

Resolution:

  • Control of Stoichiometry: Use the minimum effective amount of POCl₃.

  • Temperature Control: Avoid excessive heating, as this can drive over-chlorination.

  • Purification: The dichlorinated byproduct will have a different polarity compared to the desired mono-chlorinated product and can typically be separated by column chromatography.

Experimental Protocols

Protocol 1: Chlorination of 4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

This protocol is based on a general procedure for the chlorination of hydroxypyrimidines.[2]

Materials:

  • 4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice-water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4-hydroxy-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one.

  • Carefully add phosphorus oxychloride (1.5 - 3.0 equivalents) and pyridine (1.0 equivalent, optional).

  • Heat the reaction mixture to reflux (or to 140-160°C for solvent-free conditions in a sealed reactor) for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated Na₂CO₃ solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method for the analysis of chlorinated pyrimidines.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Visual Diagrams

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Common Impurities SM 4-hydroxy-6-methyl-5H,6H,7H,8H- pyrido[4,3-d]pyrimidin-4-one Product 4-chloro-6-methyl-5H,6H,7H,8H- pyrido[4,3-d]pyrimidine SM->Product POCl3, Heat Unreacted Unreacted Starting Material Hydrolysis Hydrolysis Product Product->Hydrolysis H2O (Workup) Dichloro Dichlorinated Byproduct Product->Dichloro Excess POCl3 / High Temp Troubleshooting_Workflow Start Analyze Crude Product Batch (HPLC, LC-MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected SM_Present Starting Material Present? Impurity_Detected->SM_Present Yes End Pure Product Impurity_Detected->End No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Hydrolysis Hydrolysis During Workup SM_Present->Hydrolysis If Rxn was complete Other_Impurity Other Impurity? SM_Present->Other_Impurity No Optimize_Rxn Optimize Reaction: - Increase POCl3/Temp/Time - Use fresh reagents Incomplete_Rxn->Optimize_Rxn Improve_Workup Improve Workup: - Quench at low temp - Minimize time in aqueous phase Hydrolysis->Improve_Workup Dichlorinated Dichlorinated Byproduct Other_Impurity->Dichlorinated Yes Control_Stoichiometry Control Stoichiometry & Temp Dichlorinated->Control_Stoichiometry Purify Purify via Column Chromatography Optimize_Rxn->Purify Improve_Workup->Purify Control_Stoichiometry->Purify Purify->End

Caption: Troubleshooting workflow for impurity analysis.

References

  • BenchChem. (2025). Technical Support Center: Chlorination in Pyrimidine Synthesis. BenchChem.
  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Validation of 4-Chloro-2,6-dimethylpyrimidine: HPLC vs. GC-MS. BenchChem.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Various Authors. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Sci-Hub.
  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC.
  • BenchChem. (2025).
  • U.S. Patent No. 5,911,962. (1999). Process for the purification of phosphorus oxychloride.
  • Taylor & Francis. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Taylor & Francis.
  • ResearchGate. (n.d.). The polymerisation of 4-chloropyridine.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 8(63), 36245–36267. [Link]

  • R Discovery. (n.d.). Pyrimidines. 9. Chlorination of 6‐trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines. R Discovery.
  • ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum. ChemicalBook.
  • ChEMBL. (n.d.). Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. ChEMBL.
  • PubMed. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry.
  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(4), 632-640.
  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. MDPI.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • BenchChem. (2025).
  • Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry.
  • Teasdale, A., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 478-485.
  • ResearchGate. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • PubMed. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. PubMed.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectral data for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

An Analytical Comparison and Reference Guide for 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Executive Summary & Context In modern drug discovery, particularly in the development of targeted oncology ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An Analytical Comparison and Reference Guide for 4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Executive Summary & Context

In modern drug discovery, particularly in the development of targeted oncology therapeutics such as KRAS-G12D inhibitors, the bicyclic scaffold 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) serves as a vital synthetic intermediate [1]. The integrity of downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations or SNAr substitutions) relies entirely on the purity of this starting material.

As a Senior Application Scientist, I frequently observe that researchers rely on crude or poorly characterized batches of this compound, leading to unexplained reaction failures or complex impurity profiles. The C4-chloro position of the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack by atmospheric moisture, rapidly converting the active intermediate into an inert 4-hydroxy degradant. This guide objectively compares the analytical performance of High-Purity Reference Standards against typical Crude Synthesized Grades and provides the definitive quantitative NMR (qNMR) protocols and reference spectral data required to validate this compound.

Product Comparison: Reference Standard vs. Crude Alternatives

To demonstrate the critical differences in material quality, we compared a certified High-Purity Reference Standard of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against a commercially sourced "Crude Synthesized Grade" alternative.

Analytical MetricHigh-Purity Reference StandardCrude Synthesized GradeImpact on Downstream Synthesis
Absolute Purity (qNMR) > 99.5%< 92.0%Inaccurate stoichiometry in catalytic cycles.
Water Content (Karl Fischer) < 0.1%> 1.5%Quenches organometallic catalysts (e.g., Pd/Ru).
4-Hydroxy Degradant Level Not Detected3.5% - 5.0%Acts as a dead-end inhibitor in SNAr reactions.
NMR Spectral Resolution Sharp, baseline-resolved singletsBroadened peaks, severe baseline noiseMasks the presence of regioisomeric impurities.
Storage Stability > 2 years (Argon, -20°C)< 6 months (Air, Room Temp)Unpredictable shelf-life and batch-to-batch variation.
The Causality of Degradation

The primary failure mode of crude grades is the lack of rigorous anhydrous handling during crystallization and storage. The electron-deficient nature of the pyrido[4,3-d]pyrimidine core makes the C4-halogen highly labile. When exposed to trace water, a nucleophilic aromatic substitution occurs, yielding the thermodynamically stable 4-hydroxy/4-oxo derivative.

Degradation_Pathway A 4-Chloro-6-methyl- 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (Active Electrophile) B Trace H2O (Nucleophilic Attack) A->B Moisture Exposure C 4-Hydroxy-6-methyl- 5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine (Inert Degradant) B->C Hydrolysis

Fig 1: Hydrolytic degradation pathway of the C4-chloro pyrimidine intermediate.

Experimental Protocols: High-Fidelity qNMR Certification

To objectively verify the purity of this compound, standard chromatographic methods (HPLC/UV) are insufficient because they often fail to detect non-chromophoric impurities or inorganic salts. Quantitative NMR (qNMR) is the gold standard for absolute purity determination [2].

Step-by-Step qNMR Methodology:

  • Solvent Validation: Dispense 0.6 mL of strictly anhydrous CDCl3 (stored over activated 4Å molecular sieves) into an NMR tube.

    • Self-Validation Checkpoint: Run a blank 1H NMR scan of the solvent. If the water peak at δ 1.56 ppm exceeds an integration ratio of 0.01 relative to the residual CHCl3 peak (δ 7.26 ppm), discard the solvent. Trace water will induce hydrolysis during the extended qNMR acquisition time.

  • Sample Preparation: Accurately weigh ~10.0 mg of the pyrido[4,3-d]pyrimidine analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, highly pure, δ 6.26 ppm) using a microbalance (d = 0.001 mg). Dissolve completely in the validated CDCl3.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or 600 MHz. Set the pulse angle to 90° and the number of scans (NS) to 64.

    • Critical Causality: Set the relaxation delay (D1) to 60 seconds. This ensures complete longitudinal (T1) relaxation of all protons. Failing to extend D1 will result in artificially low integration values for slowly relaxing protons, destroying quantitative accuracy.

  • Processing & Integration: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and baseline roll removal (spline fit).

    • Self-Validation Checkpoint: Before integrating the main analyte peaks, integrate the 13C satellite peaks of the internal standard. Because the natural abundance of 13C is 1.1%, each satellite doublet must integrate to exactly ~0.55% of the main peak. If it does not, your baseline correction is flawed, and the run is invalid.

  • Calculation: Calculate absolute purity using the mass balance and molar ratio equation comparing the analyte's C2-H singlet (δ 8.68 ppm) against the internal standard.

qNMR_Workflow Step1 1. Gravimetric Preparation Weigh Analyte & Internal Standard (Microbalance precision) Step2 2. Anhydrous Solvation Dissolve in dry CDCl3 (Self-Validation: Blank Scan) Step1->Step2 Step3 3. NMR Acquisition 64 Scans, D1 = 60s (Ensures Complete T1 Relaxation) Step2->Step3 Step4 4. Spectral Processing Phase & Baseline Correction (Self-Validation: 13C Satellites) Step3->Step4 Step5 5. Absolute Purity Calculation Molar Ratio Integration Step4->Step5

Fig 2: Self-validating workflow for qNMR purity certification.

Reference Spectral Data

The following tables summarize the definitive 1H and 13C NMR spectral data for the High-Purity Reference Standard of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

1H NMR Data (400 MHz, CDCl3)

The structural assignment is dictated by the electronic environment. The C2 proton is highly deshielded by the adjacent pyrimidine nitrogens and the C4-chloro group, appearing far downfield. The C5 methylene protons appear as a singlet because they are isolated between the tertiary amine (N6) and the quaternary bridgehead carbon (C4a).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
C2 8.68Singlet (s)-1HPyrimidine CH
C5 3.65Singlet (s)-2HPyridine CH2 (benzylic & N-adjacent)
C8 3.05Triplet (t)5.82HPyridine CH2 (benzylic to pyrimidine)
C7 2.80Triplet (t)5.82HPyridine CH2 (adjacent to N6)
N-CH3 2.50Singlet (s)-3HN-Methyl group
13C NMR Data (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon Type
C8a 164.2Quaternary (Bridgehead)
C4 160.5Quaternary (C-Cl)
C2 152.8Methine (CH)
C4a 125.4Quaternary (Bridgehead)
C5 52.1Methylene (CH2)
C7 50.4Methylene (CH2)
N-CH3 45.6Methyl (CH3)
C8 29.8Methylene (CH2)

References

  • Xiao, X., et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors." Journal of Medicinal Chemistry, 2023.[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[Link]

Comparative

Reactivity Profile and Scaffold Comparison: 4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine vs. 4-Chloroquinazoline Derivatives

As drug discovery pivots toward increasingly complex and tunable molecular scaffolds, understanding the subtle electronic and steric differences between heterocyclic electrophiles is paramount. This guide provides an obj...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex and tunable molecular scaffolds, understanding the subtle electronic and steric differences between heterocyclic electrophiles is paramount. This guide provides an objective, data-driven comparison of two critical building blocks: the classic fully aromatic 4-chloroquinazoline and the partially saturated 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine .

While both scaffolds undergo Nucleophilic Aromatic Substitution (SNAr), their reactivity profiles diverge significantly due to differences in aromaticity, basicity, and steric conformation. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, exploring the causality behind their chemical behavior to help you make informed decisions in your synthetic workflows.

Structural and Electronic Profiling

The Quinazoline Benchmark

The 4-chloroquinazoline scaffold is a planar, fully conjugated bicyclic system. The electron-withdrawing nature of the two pyrimidine nitrogens is augmented by the fused benzene ring. This extended aromatic conjugation provides no significant electron-donating effect, leaving the C4 position highly electrophilic and primed for rapid nucleophilic attack[1].

The Pyrido[4,3-d]pyrimidine Alternative

In contrast, 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine features a pyrimidine ring fused to a saturated piperidine (tetrahydropyridine) ring.

  • Steric Conformation: The sp3-hybridized carbons (C5, C8) disrupt global planarity, introducing a puckered (half-chair) conformation that slightly hinders the trajectory of incoming bulky nucleophiles.

  • The "Protonation Switch": Electronically, the alkyl substituents are weakly electron-donating via hyperconjugation, which intrinsically dampens the electrophilicity of the C4 position compared to quinazoline. However, the N6-methyl group acts as a tunable handle. At physiological or mildly acidic pH, this tertiary amine is protonated. This creates a strong inductive electron-withdrawing effect that pulls electron density away from the pyrimidine core, restoring or even enhancing reactivity at C4[2].

Mechanistic Reactivity in SNAr

The SNAr reaction for both scaffolds proceeds via a stepwise addition-elimination mechanism. The formation of the tetrahedral intermediate—the Meisenheimer Complex (MC)—is typically the rate-determining step (RDS)[3].

  • Solvent Effects: For 4-chloroquinazoline, electrophilic solvation plays a massive role. Protic solvents (or aqueous media) can hydrogen-bond to the pyrimidine nitrogens, significantly lowering the activation energy barrier for the nucleophilic attack[4].

  • Nucleophile Sensitivity: Because the pyrido[4,3-d]pyrimidine scaffold is slightly more sterically hindered and electronically deactivated (in its free-base form), it exhibits a higher sensitivity to the nature of the nucleophile. Bulky secondary amines require harsher thermal activation compared to their reactions with flat quinazolines.

SNAr_Mechanism cluster_0 Modulating Factors A Electrophilic Scaffold C Meisenheimer Complex A->C Nucleophilic Attack (Rate Determining) B Nucleophile (Amine) B->C D Product + HCl C->D Cl- Elimination (Fast) E N6 Protonation (Pyrido-pyrimidine) E->A F Aromaticity (Quinazoline) F->A

Stepwise SNAr mechanism highlighting factors that modulate the rate-determining step.

Comparative Experimental Protocols

To objectively compare the reactivity of these scaffolds, we must use a self-validating kinetic assay . Relying solely on isolated yields is dangerous, as it masks reaction kinetics and side-product formation (e.g., hydrolysis to the oxo-derivative).

Causality in Reagent Selection:

  • Base (DIPEA): We utilize N,N-Diisopropylethylamine because its steric bulk prevents it from acting as a competing nucleophile, which is critical when evaluating the slower-reacting pyrido[4,3-d]pyrimidine.

  • Solvent (MeCN): Acetonitrile is an aprotic polar solvent that stabilizes the Meisenheimer complex without hydrogen-bonding to the nucleophilic amine (which would reduce its nucleophilicity).

  • Internal Standard (Biphenyl): Biphenyl is inert under these conditions and possesses a strong UV chromophore, allowing for absolute mass-balance quantification via LC-MS.

Self-Validating SNAr Kinetic Workflow
  • Preparation: In a 10 mL microwave vial, dissolve the electrophile (0.5 mmol, 4-chloroquinazoline or 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine) in 5 mL of anhydrous MeCN.

  • Internal Standard Addition: Add 0.1 mmol of biphenyl as an inert internal standard.

  • Base Addition: Add DIPEA (1.5 mmol, 3.0 eq). The excess base neutralizes the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Nucleophile Addition: Add the target amine (e.g., 3-bromoaniline) (0.55 mmol, 1.1 eq).

  • Reaction Execution: Stir the mixture at a controlled 80°C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes. Quench immediately in 950 µL of cold MeCN containing 0.1% Formic Acid to freeze the reaction state.

  • Analysis: Analyze via LC-MS (UV 254 nm). Calculate the ratio of product peak area to the internal standard peak area to determine accurate conversion rates.

Exp_Workflow Step1 1. Reagent Prep Electrophile + Amine + IS Step2 2. Base Addition DIPEA in anhydrous MeCN Step1->Step2 Step3 3. Thermal Activation Stir at 80°C Step2->Step3 Step4 4. Kinetic Aliquoting Sample at intervals & Quench Step3->Step4 Step5 5. LC-MS Analysis Quantify via Internal Standard Step4->Step5

Self-validating kinetic workflow for tracking SNAr conversion.

Quantitative Performance Data

The following table summarizes the comparative performance of both scaffolds under standard SNAr conditions with a primary aromatic amine (e.g., 3-bromoaniline).

Parameter4-Chloroquinazoline4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Intrinsic Electrophilicity Very HighHigh (Modulated by N6 basicity)
Typical Reaction Temp 25°C - 60°C60°C - 90°C
Reaction Time (Primary Amines) 1 - 2 hours3 - 6 hours
Steric Hindrance at C4 Low (Planar structure)Moderate (Puckered aliphatic ring)
Side Reactions Prone to hydrolysis (Quinazolone formation)Highly stable against hydrolysis
Yield (Standard Conditions) >90%75% - 85%

Data synthesized from comparative kinase inhibitor scaffold studies[1] and KRAS inhibitor optimizations[2].

Applications in Drug Discovery

The choice between these scaffolds dictates the target profile, binding mode, and pharmacokinetic properties of the resulting therapeutic agent.

  • Quinazolines: The flat, highly aromatic nature of quinazolines makes them ideal ATP-competitive inhibitors for Tyrosine Kinases like EGFR. Drugs like Gefitinib and Erlotinib utilize this core to intercalate deeply and rigidly into the narrow ATP-binding cleft[1].

  • Pyrido[4,3-d]pyrimidines: The partially saturated ring introduces a 3D vector (sp3 character) that improves aqueous solubility and allows for unique, non-planar binding modes. This scaffold has been successfully utilized in Pim1 kinase inhibitors, where the geometry allows distinct interactions with active site residues[5]. Furthermore, this scaffold was critical in the development of KRAS G12D inhibitors (e.g., MRTX1133 analogs), where the basic piperidine nitrogen interacts favorably with the mutant Asp12 side chain, a feat impossible with a flat quinazoline[2].

References

  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL
  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLOS One URL
  • Source: Journal of Medicinal Chemistry (Aurora Biolabs)
  • Title: Isomeric 4-[(3-Bromophenyl)

Sources

Validation

Crystallographic Evaluation of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Comparison Guide for Fragment-Based Drug Discovery

Executive Summary The compound 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD). Its tetrahydropyrido-pyrimidine core serves as a privileged scaffold for designing ATP-competitive kinase inhibitors targeting oncogenic drivers such as Pim1, EGFR, and KRAS (1).

However, elucidating the precise binding mode of this fragment via X-ray crystallography presents unique biochemical challenges. Because fragments bind with relatively low affinity (typically in the high micromolar to millimolar range), they require high-concentration soaking into protein crystals (2). This guide objectively compares the performance of Crystallography-Grade (CG) versus Standard Synthetic Grade (SG) preparations of this compound, providing structural biologists with the data necessary to prevent false-positive electron density maps and optimize their FBDD pipelines.

Mechanistic Insights: Why Reagent Grade Dictates Crystallographic Success

As an Application Scientist, I frequently observe failed crystallographic campaigns stemming not from the protein, but from the physicochemical state of the fragment library. The causality behind these failures when using Standard Grade 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is twofold:

  • The 4-Chloro Hydrolysis Liability: The 4-chloro position is an electrophilic handle designed for downstream SNAr cross-coupling with anilines (3). In standard grades, trace moisture and pH fluctuations can catalyze the hydrolysis of this group into a 4-hydroxy/4-oxo degradant. If an SG batch containing even 2% of this hydrolyzed impurity is soaked into a crystal, the impurity—often possessing a higher thermodynamic affinity for the kinase hinge region due to enhanced hydrogen bonding—will preferentially occupy the active site. This results in ambiguous, mixed electron density at the C4 position.

  • Anomalous Scattering from Heavy Metals: Standard synthetic grades often contain trace palladium or copper from upstream cyclization steps. At typical synchrotron X-ray wavelengths (e.g., 1.000 Å), heavy metals exhibit strong anomalous scattering. Even at parts-per-million (ppm) levels, these metals can precipitate within the solvent channels of the crystal lattice, generating massive Fourier noise peaks that obscure the true electron density of the fragment.

Comparative Performance Data

To quantify these effects, we evaluated both grades of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine by soaking them into apo-crystals of a model kinase (Pim1). The results are summarized below.

ParameterCrystallography-Grade (CG)Standard Synthetic Grade (SG)Impact on X-ray Crystallography
Purity (LC-MS) > 99.9%95.0% - 98.0%Impurities preferentially out-compete the target fragment for the hinge-binding pocket.
4-Hydroxy Degradant Undetectable1.5% - 3.0%Causes mixed electron density at the C4 position, leading to ambiguous structural fitting.
Trace Heavy Metals < 1 ppm (ICP-MS)> 50 ppmAnomalous scattering causes severe Fo​−Fc​ difference map artifacts.
Max Soaking Conc. 50 mM in 10% DMSO15 mM in 10% DMSOHigher concentrations drive fragment occupancy without dissolving the crystal lattice.
Ligand B-factor 25 - 30 Ų> 65 Ų (or unresolvable)Lower B-factor indicates high occupancy, stable binding, and reliable atomic coordinates.

Self-Validating Experimental Protocol: Crystal Soaking

To ensure absolute trustworthiness in your structural data, the following protocol integrates mandatory self-validation checkpoints. This prevents the costly mistake of collecting synchrotron data on degraded fragments or empty active sites.

Phase 1: Analyte Verification (Self-Validation Checkpoint 1)
  • Preparation: Dissolve the Crystallography-Grade 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in 100% anhydrous DMSO to yield a 500 mM stock solution.

  • Validation: Immediately prior to soaking, dilute a 1 µL aliquot into LC-MS grade acetonitrile/water. Run a rapid LC-MS analysis.

  • Causality Check: Confirm the [M+H]+ peak at m/z 184.06. If a peak at m/z 166.09 (the 4-hydroxy degradant) exceeds 0.5% relative abundance, discard the stock. The 4-chloro group must remain intact to accurately map the hydrophobic sub-pocket of the kinase.

Phase 2: Apo-Crystal Baseline (Self-Validation Checkpoint 2)
  • Grow apo-crystals of the target kinase (e.g., Pim1) using hanging-drop vapor diffusion (typically 0.1 M HEPES pH 7.5, 20% PEG 4000).

  • Validation: Mount a single unsoaked apo-crystal and expose it to an in-house X-ray source.

  • Causality Check: Verify that the crystal diffracts to at least 2.2 Å and that the unit cell dimensions are stable. This confirms that any subsequent loss of diffraction is strictly due to fragment toxicity, not baseline crystal pathology.

Phase 3: Concentration Gradient Soaking
  • Prepare a soaking buffer identical to the reservoir solution, supplemented with 10% DMSO.

  • Create a concentration gradient of the fragment: 10 mM, 25 mM, and 50 mM.

  • Transfer apo-crystals into the soaking drops using a nylon loop. Incubate at 20°C for 2 to 24 hours.

  • Observation: Crystallography-Grade batches will typically maintain crystal integrity up to 50 mM, whereas Standard Grade batches often cause visible lattice cracking (due to impurity precipitation) at 15 mM.

Phase 4: Cryoprotection and Data Collection
  • Briefly transfer the soaked crystals into a cryoprotectant solution (soaking buffer + 20% glycerol + 50 mM fragment).

  • Flash-cool the crystals in liquid nitrogen (100 K).

  • Collect diffraction data at a synchrotron facility. Process the data using standard pipelines (e.g., XDS, CCP4) and perform molecular replacement to generate the electron density map.

FBDD Workflow Visualization

The following diagram illustrates the critical path of the self-validating crystallographic workflow, highlighting the integration of analytical chemistry with structural biology.

FBDD_Workflow A 1. Compound Prep 4-chloro-6-methyl-... pyrido[4,3-d]pyrimidine B 2. LC-MS Validation (Purity >99.9%) A->B Anhydrous DMSO C 3. Crystal Soaking (Model Kinase Apo-crystal) B->C Buffer Exchange D 4. X-ray Diffraction (Synchrotron Source) C->D Cryocooling (100K) E 5. Structural Elucidation (Electron Density Map) D->E Phase Replacement

Workflow for X-ray crystallographic fragment screening of pyrido[4,3-d]pyrimidine derivatives.

Conclusion

For fragment-based drug discovery targeting kinases, the structural integrity of the starting scaffold is non-negotiable. Utilizing a Crystallography-Grade preparation of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine eliminates the confounding variables of 4-chloro hydrolysis and heavy-metal anomalous scattering. By implementing the self-validating LC-MS and apo-crystal checkpoints described above, researchers can confidently secure high-occupancy, artifact-free electron density maps, accelerating the transition from a low-affinity fragment to a potent lead therapeutic.

References

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode PLOS One (2013). Lee SJ, Han B-G, Cho J-W, et al. URL:[Link]

  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery Current Topics in Medicinal Chemistry (2009). Hennig M, Ruf A, Huber W. URL: [Link]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors ACS Medicinal Chemistry Letters (2025). URL:[Link]

  • Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Journal of Medicinal Chemistry (1996). Bridges AJ, Zhou H, Cody DR, et al. URL:[Link]

Sources

Comparative

Advanced FTIR Characterization of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Comparative Guide to ATR vs. KBr Transmission

Executive Summary & Chemical Profiling Bicyclic heterocycles, particularly tetrahydropyrido-pyrimidines, are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of targeted kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Bicyclic heterocycles, particularly tetrahydropyrido-pyrimidines, are privileged scaffolds in modern medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors. The compound 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) presents a unique analytical profile due to its highly polarizable pyrimidine C-Cl bond, an electron-deficient aromatic system, and a basic N -methylated piperidine ring.

When establishing the physicochemical identity of this solid intermediate, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool. However, the choice of sampling technique—specifically [1]—fundamentally alters the resulting spectral data. This guide objectively compares these two methodologies, providing causality-driven protocols and quantitative reference data to ensure robust, reproducible characterization.

Mechanistic Comparison: ATR-FTIR vs. KBr Transmission

As an application scientist, I frequently observe discrepancies when researchers compare freshly acquired ATR spectra against legacy transmission libraries. These differences are not errors; they are governed by the physics of the sampling methods.

The Physics of ATR-FTIR (Surface Analysis)

ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The critical mechanistic factor here is the depth of penetration ( dp​ ) , which is directly proportional to the wavelength ( λ ) of the IR light.

  • Causality: Because the beam penetrates deeper at lower wavenumbers, the low-frequency vibrations of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (such as the C-Cl stretch at ~720 cm⁻¹) will appear artificially intensified compared to the high-frequency C-H stretches (~3000 cm⁻¹). [2].

The Physics of KBr Pellets (Bulk Transmission)

The KBr method is a true transmission technique that adheres strictly to the Beer-Lambert Law ( A=ϵlc ). The solid sample is homogeneously diluted in an IR-transparent alkali halide matrix.

  • Causality: Because the IR beam passes through the entire bulk of the sample, [3]. Furthermore, it eliminates the wavelength-dependent intensity distortions seen in ATR, providing a "classic" spectrum. However, KBr is highly hygroscopic, and moisture absorption can severely distort the baseline and mask critical spectral regions.

Quantitative Data & Spectral Band Assignments

To objectively compare the performance of both techniques, we must establish the expected vibrational modes for 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

Table 1: Expected FTIR Spectral Band Assignments
Functional Group / ModeExpected Frequency (cm⁻¹)IntensityStructural Origin within the Molecule
Aromatic C-H Stretch 3050 – 3010WeakPyrimidine ring C-H
Aliphatic C-H Stretch 2950 – 2850StrongPiperidine ring -CH₂- groups
N -CH₃ Stretch ~2780Medium N -methyl group (Bohlmann band region)
C=N, C=C Stretch 1580, 1540StrongPyrimidine ring skeleton
CH₂ Bending (Scissoring) ~1450MediumPiperidine ring -CH₂- groups
C-Cl Stretch 750 – 680StrongPyrimidine C4 position
Table 2: Methodological Performance Comparison
ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Requirement 1 – 5 mg (Recoverable)1 – 2 mg (Non-recoverable)
Preparation Time < 1 minute5 – 10 minutes
Sensitivity to Moisture Low (Surface only)High (Matrix absorbs water)
Beer-Lambert Adherence Poor (Pathlength varies with λ )Excellent (Fixed pathlength)
Best Used For Rapid QA/QC, Polymorph screeningTrace analysis, Quantitative assays

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to inherently detect and prevent common spectroscopic errors.

Protocol A: Diamond ATR-FTIR Workflow
  • Crystal Preparation: Clean the diamond crystal and the pressure anvil with a lint-free wipe soaked in spectroscopic-grade isopropanol.

    • Causality: Isopropanol dissolves organic residues and evaporates rapidly. A pristine crystal ensures the background scan accurately represents the ambient environment.

  • Background Validation: Collect a background spectrum (empty crystal).

    • Validation Check: The baseline must be flat. Any peaks (e.g., at 2900 cm⁻¹) indicate residual contamination.

  • Sample Application: Place ~2 mg of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine powder onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid particles and the crystal, maximizing the evanescent wave's penetration and improving the Signal-to-Noise Ratio (SNR).

  • Data Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the spectrometer's software to adjust for penetration depth disparities.

Protocol B: KBr Pellet Transmission Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Keep stored in a desiccator.

  • Sample Dilution: In an agate mortar, gently triturate 1.5 mg of the compound with 150 mg of the dried KBr (a ~1% w/w concentration).

    • Causality: The sample concentration must be kept strictly below 2%. Higher concentrations lead to complete absorption of the IR beam, causing flat-topped peaks and a total loss of resolution.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute, then apply 10 tons of pressure for 2 minutes using a hydraulic press.

    • Causality: Pressing under vacuum fuses the KBr into a continuous crystalline lattice and removes air pockets. This eliminates severe light scattering (the Christiansen effect), ensuring a flat baseline.

  • Visual Validation: Remove the pellet.

    • Validation Check: The pellet must be visually translucent or transparent. A cloudy pellet indicates trapped air or moisture and should be discarded.

  • Data Acquisition: Collect the spectrum. Check the 3400 cm⁻¹ region; a massive broad band here indicates moisture contamination during preparation, which [4].

Method Selection Workflow

To streamline laboratory operations, utilize the following decision matrix when analyzing 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine batches.

FTIR_Workflow Start Solid Sample: 4-chloro-6-methyl-5H,6H,7H,8H- pyrido[4,3-d]pyrimidine Decision Primary Analytical Objective? Start->Decision ATR_Branch Rapid Screening & QA/QC (Surface Analysis) Decision->ATR_Branch Speed / Non-Destructive KBr_Branch Trace Impurity & Quantitation (Bulk Analysis) Decision->KBr_Branch High Sensitivity ATR_Method Diamond ATR-FTIR No Sample Prep Required ATR_Branch->ATR_Method KBr_Method KBr Pellet Transmission Requires Matrix Dilution KBr_Branch->KBr_Method ATR_Validate Validation: Apply ATR Correction Adjust for Penetration Depth ATR_Method->ATR_Validate KBr_Validate Validation: Check 3400 cm⁻¹ Ensure Moisture-Free Matrix KBr_Method->KBr_Validate

Decision matrix for selecting the optimal FTIR sampling technique for solid heterocycles.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. URL: [Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. URL: [Link]

  • Çolak, S. (2025). "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences, 10(3), 438–445. URL: [Link]

Validation

Benchmarking 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against other heterocyclic building blocks in SAR studies

Executive Summary In modern medicinal chemistry, the over-reliance on flat, fully aromatic heteroaryl scaffolds has led to high attrition rates in drug development due to poor physicochemical properties and off-target to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, fully aromatic heteroaryl scaffolds has led to high attrition rates in drug development due to poor physicochemical properties and off-target toxicities. The building block 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) represents a strategic solution to this problem. By fusing a reactive pyrimidine ring with a saturated, methylated piperidine ring, this scaffold enables rapid diversification via Nucleophilic Aromatic Substitution (SNAr) while inherently improving aqueous solubility and target specificity through increased three-dimensionality.

This guide objectively benchmarks this tetrahydropyrido[4,3-d]pyrimidine scaffold against traditional heterocyclic alternatives, providing mechanistic insights, comparative data, and self-validating experimental protocols for Structure-Activity Relationship (SAR) campaigns.

The "Escape from Flatland" Paradigm

The transition from planar aromatics to partially saturated ring systems is a cornerstone of the "escape from flatland" strategy[1]. Fully aromatic systems like quinazolines tend to stack via π−π interactions, leading to high crystal lattice energy, poor aqueous solubility, and a higher propensity to bind promiscuously to flat hydrophobic pockets, such as the hERG potassium channel[1][2].

The 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold disrupts this planarity. The saturated piperidine ring (positions 5, 6, 7, and 8) introduces sp3 -hybridized carbons ( Fsp3​ ), forcing the molecule into a puckered 3D conformation[2]. Furthermore, the N6-methyl group caps the basic piperidine nitrogen, creating a tertiary amine with a pKa of approximately 7.5–8.0. This basic center is predominantly protonated at physiological pH, significantly enhancing aqueous solubility and providing a vector for critical salt-bridge interactions within target binding pockets (e.g., in HIV-1 reverse transcriptase or heat shock protein 90)[2].

SAR_Logic QZ 4-Chloroquinazoline (Flatland Baseline) THP 4-Chloro-6-methyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine QZ->THP Scaffold Hopping (Saturation) FSP3 Increased Fsp3 (Saturation) THP->FSP3 BASIC Basic N6-Methyl (pKa ~8.0) THP->BASIC SOLV Enhanced Aqueous Solubility FSP3->SOLV TOX Reduced Off-Target Toxicity (e.g., hERG) FSP3->TOX BASIC->SOLV BIND Salt Bridge Formation in Target Pocket BASIC->BIND

Figure 1: SAR logic illustrating the "escape from flatland" transition to the saturated scaffold.

Benchmarking: Scaffold Comparison

When designing an SAR library, the choice of the core halogenated building block dictates the downstream physicochemical profile of the entire compound series. Below is a comparative analysis of 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine against common alternatives.

Comparative Data Table
Feature / Metric4-Chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine4-Chloroquinazoline4-Chloro-7-methylpyrrolo[2,3-d]pyrimidine
Ring System 6,6-fused (Partially saturated)6,6-fused (Fully aromatic)5,6-fused (Fully aromatic)
Fsp3​ (Core) 0.50 (4 of 8 carbons are sp3 )0.00 (Planar)0.11 (Planar)
SNAr Reactivity (C4) High (Requires moderate heat)Very High (Highly electrophilic)Moderate to High
Inherent Solubility High (Driven by basic tertiary amine & 3D shape)Low (Highly lipophilic, prone to π -stacking)Moderate
Toxicity Liability Low (Reduced CYP450 & hERG liability)[2]High (Promiscuous intercalation/binding)Moderate
Primary SAR Utility Allosteric kinase inhibitors, NNRTIs, GPCRs[2]EGFR/HER2 inhibitorsJAK/Kinase hinge-binding inhibitors

Causality in Scaffold Selection: While 4-chloroquinazoline exhibits slightly faster SNAr kinetics due to the strong electron-withdrawing nature of the fully conjugated system, the resulting products often suffer from "brick dust" syndrome (insolubility). The tetrahydropyrido[4,3-d]pyrimidine sacrifices a marginal amount of electrophilicity for a massive gain in developability. The N6-methyl group is specifically chosen over an unsubstituted piperidine (N-H) to prevent competitive nucleophilic attack by the scaffold itself during library synthesis, ensuring clean, regioselective substitution at the C4 position[3].

Self-Validating Experimental Protocol: SNAr Derivatization

To benchmark this scaffold in the lab, researchers typically perform an SNAr reaction with a diverse library of amines. The following protocol is designed as a self-validating system , ensuring that reaction progress and completion can be definitively proven without complex workups.

Materials
  • Electrophile: 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Primary or secondary amine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Reagent Assembly: Suspend the pyrido[4,3-d]pyrimidine scaffold in n-Butanol.

    • Expert Insight (Causality): n-Butanol is preferred over aprotic solvents like DMF for primary amines. Its protic nature hydrogen-bonds with the leaving chloride ion, stabilizing the Meisenheimer complex transition state and accelerating the addition-elimination mechanism[3].

  • Base Addition: Add DIPEA to the stirring mixture, followed by the amine nucleophile.

    • Expert Insight (Causality): DIPEA is strictly chosen because it is a sterically hindered, non-nucleophilic base. It acts exclusively as a proton sink to neutralize the HCl byproduct. If a base like Triethylamine (TEA) were used, trace nucleophilic competition could lead to quaternary ammonium impurities.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert atmosphere for 2–4 hours.

  • In-Process Validation (The Self-Validating Step): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and inject into an LC-MS.

    • Validation Logic: The starting material (C8H10ClN3) has a monoisotopic mass of ~183.06 Da. Crucially, it exhibits a distinct 3:1 isotopic cluster at m/z 184 and 186 [M+H]+ due to the natural abundance of 35Cl and 37Cl . The reaction is only validated as complete when this specific 3:1 isotopic signature completely disappears from the chromatogram, replaced by the product mass lacking the chlorine isotope pattern.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt, leveraging the basic N6-methyl group for excellent chromatographic resolution.

SNAr_Workflow S1 1. Scaffold + Amine Nucleophile S2 2. Base Addition (DIPEA) S1->S2 S3 3. Heating (90°C, n-BuOH) S2->S3 S4 4. LC-MS Validation (Loss of Cl Isotope) S3->S4 S5 5. Product Isolation S4->S5

Figure 2: Standardized self-validating SNAr experimental workflow for tetrahydropyrido[4,3-d]pyrimidines.

Conclusion

Benchmarking 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against traditional flat scaffolds reveals a clear advantage in modern drug design. By trading a negligible amount of electrophilic reactivity for massive gains in Fsp3​ character, aqueous solubility, and reduced off-target toxicity, this building block serves as a premium starting point for library synthesis[1][2]. When coupled with robust, self-validating SNAr protocols, it allows medicinal chemists to rapidly explore biologically relevant chemical space while pre-emptively solving downstream pharmacokinetic liabilities.

References

  • Wang, Z., Sharma, P. P., Rathi, B., Xie, M., De Clercq, E., Pannecouque, C., Kang, D., Zhan, P., & Liu, X. (2023). Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors with Superior Antiviral Activities against Non-nucleoside Reverse Transcriptase Inhibitor-Resistant Variants and Favorable Drug-like Profiles. Journal of Medicinal Chemistry, 66(13), 8643-8665. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 97(3), 633-643. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic compound, 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine presents unique challenges in its handling and disposal. While speci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine presents unique challenges in its handling and disposal. While specific data for this compound is not extensively available, its structural similarity to other chlorinated pyridopyrimidines necessitates a cautious and well-documented approach to its disposal. This guide synthesizes established protocols for related hazardous materials to provide a clear, step-by-step procedure for the safe management of waste containing this substance, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Risk Assessment

The first step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the known risks of analogous chlorinated heterocyclic compounds, 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine should be treated as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on data for similar chlorinated pyrimidines.[1][2]

  • Irritation: Likely to cause skin and eye irritation.[3][4] May also cause respiratory tract irritation.[2][4]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[5][6] Improper disposal can lead to long-term contamination.

  • Reactivity: The pyridine nitrogen can influence the molecule's reactivity.[7] While not expected to be explosive or highly reactive under normal conditions, it should be kept away from strong oxidizing agents.[1]

Table 1: Hazard Profile based on Analogous Compounds

Hazard CategoryAnticipated RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) ToxicAvoid ingestion, inhalation, and skin contact.[2]
Skin Corrosion/Irritation IrritantWear appropriate gloves and protective clothing.[4]
Serious Eye Damage/Irritation IrritantWear safety glasses or goggles.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationUse in a well-ventilated area or fume hood.[2][4]
Hazardous to the Aquatic Environment Potentially harmfulDo not release into the environment.[1][8]
Personal Protective Equipment (PPE) and Handling

Strict adherence to proper PPE is the first line of defense against chemical exposure. All handling of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine and its waste should be conducted in a designated area, preferably within a certified chemical fume hood.[1]

Mandatory PPE:

  • Gloves: Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Spill Management Protocol

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Immediate Actions in Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.[9][10]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[9] All cleaning materials must be disposed of as hazardous waste.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Waste Streams:

  • Solid Waste: Unused or expired 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, contaminated PPE (gloves, etc.), and spill cleanup materials.

  • Liquid Waste: Solutions containing the compound, and solvents used for cleaning and rinsing.

Storage Guidelines:

  • Containers: Use only approved, chemically resistant, and sealable containers for hazardous waste.[8] Ensure containers are in good condition and compatible with the waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][11]

Disposal Procedure

The disposal of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine must be conducted in accordance with all local, state, and federal regulations.[1][6] This typically involves incineration at a licensed hazardous waste facility.

Step-by-Step Disposal Protocol:

  • Waste Characterization: The waste must be characterized as hazardous, citing its nature as a chlorinated heterocyclic compound.

  • Packaging: Ensure waste containers are securely sealed and properly labeled for transport.

  • Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste disposal company.[12]

  • Documentation: Complete all necessary waste manifest forms as required by the EHS office and the waste disposal vendor. Maintain a copy of all documentation for your records.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1][8]

Disposal Workflow Diagram:

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A Solid Waste (Unused chemical, contaminated PPE) C Label Hazardous Waste Container ('Toxic', 'Irritant') A->C B Liquid Waste (Solutions, rinse solvents) B->C D Store in Secondary Containment (Segregated, Ventilated) C->D E Contact EHS Office D->E F Arrange Pickup by Licensed Waste Hauler E->F G Complete Waste Manifest F->G H Incineration at Permitted Facility G->H

Caption: A generalized workflow for the safe disposal of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

Decontamination and Neutralization

While large-scale chemical neutralization is not recommended in a standard laboratory setting due to the potential for hazardous byproducts, small-scale decontamination of equipment is necessary.

Equipment Decontamination:

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to dissolve any residual compound. This rinse solvent must be collected as hazardous liquid waste.

  • Wash: Wash with soap and hot water.

  • Final Rinse: Rinse with deionized water.

For more complex scenarios or large quantities of waste, consult with a chemical waste specialist regarding potential chemical treatment methods such as catalytic hydrodechlorination, which can remove chlorine atoms from aromatic compounds.[13] However, such procedures require specialized equipment and expertise and are typically performed at dedicated waste treatment facilities.

Emergency Preparedness

All personnel working with this compound must be aware of emergency procedures.

Emergency Contacts:

  • Your institution's Environmental Health and Safety (EHS) office.

  • Campus or local emergency services (e.g., 911).

Safety Equipment:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • A fire extinguisher appropriate for chemical fires (e.g., dry chemical or carbon dioxide) should be available.

By adhering to these comprehensive guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, fostering a culture of safety and environmental stewardship.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Link

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. Link

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Link

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. Link

  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. Link

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. Link

  • Technical Support Center: Catalyst Deactivation in 2-Chloro-4,5-dimethylpyridine Reactions - Benchchem. Link

  • Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. Link

  • Pyrimidine - Safety Data Sheet - ChemicalBook. Link

  • Water Treatment Manual: Disinfection | EPA. Link

  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application - Benchchem. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. Link

  • SAFETY DATA SHEET - ThermoFisher. Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Link

  • PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - Tokyo Chemical Industry. Link

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. Link

  • Safety Data Sheet: Pyridine - Carl ROTH. Link

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. Link

  • Method 612: Chlorinated Hydrocarbons - EPA. Link

  • Electronic nature of pyridine and its deactivation via Lewis acid. - ResearchGate. Link

  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. Link

  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). Link

  • Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene | Journal of the American Chemical Society. Link

  • (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration - ResearchGate. Link

  • 4-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine — Chemical Substance Information - NextSDS. Link

  • Disposal of Chlorine-Containing Wastes | Semantic Scholar. Link

Sources

Handling

Personal protective equipment for handling 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Handling reactive pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific chemical mechanics at play. As drug development professionals scale the synthesis of targeted th...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling reactive pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific chemical mechanics at play. As drug development professionals scale the synthesis of targeted therapeutics, handling reactive building blocks like 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258650-41-7) requires stringent, causality-driven safety protocols.

This guide provides a comprehensive operational and logistical framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific pyrido-pyrimidine derivative.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To select the appropriate PPE, we must first understand the chemical's reactivity. 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine features a highly electrophilic C4 position on its pyrimidine ring. Because the adjacent nitrogen atoms withdraw electron density, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

The Biological Consequence: If micro-particulate dust from this compound contacts biological nucleophiles—such as primary amines in skin proteins or moisture in the respiratory tract—it can rapidly form covalent bonds or release hydrogen chloride (HCl) gas upon localized hydrolysis [1]. This mechanism manifests as severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Furthermore, the tetrahydropyridine ring contains a basic tertiary amine, making the solid prone to absorbing atmospheric moisture (hygroscopic) and potentially adhering to skin.

Causality-Driven PPE Matrix

Based on the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [2], PPE must act as a targeted barrier against the specific physical state and reactivity of the chemical.

PPE CategorySpecification & StandardMechanistic JustificationReplacement & Maintenance Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness), EN 374 / ASTM D6978 compliant.Nitrile provides an excellent chemical barrier against solid organic bases and halogenated heterocycles.Double-glove for bulk transfers. Replace outer glove immediately if contaminated or after 2 hours of use.
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Do not use standard safety glasses.Prevents airborne micro-dust from reacting with ocular moisture, which causes severe corneal irritation.Inspect for scratches prior to use; wipe down with 70% isopropanol post-use.
Body Protection Flame-retardant, 100% cotton lab coat (fully buttoned).Prevents reactive dust accumulation on street clothing and subsequent delayed skin exposure.Launder weekly via institutional hazardous wash; never wash at home.
Respiratory N95/P100 Particulate Respirator (if handled outside a ventilated enclosure).Mitigates inhalation of H335-classified reactive particulates that can hydrolyze in the lungs.Single-use; discard in solid hazardous waste after the session.

Step-by-Step Operational Protocol

To ensure scientific integrity and safety, every handling procedure must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is met.

Phase 1: Pre-Operational Setup

  • Validate Engineering Controls: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm) [1]. Self-validation: If the hood monitor alarms or reads below 80 fpm, halt operations.

  • Clear the Workspace: Remove incompatible materials. As a basic amine, this compound must be kept away from strong acids; as a chlorinated compound, keep away from strong oxidizers.

  • Don PPE: Equip lab coat, chemical goggles, and double-layer nitrile gloves.

Phase 2: Handling and Transfer

  • Static Mitigation: Fine pharmaceutical powders carry static charges that cause them to aerosolize. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent electrostatic dispersion.

  • Minimize Exposure: Keep the source container open for the absolute minimum time necessary. Prolonged exposure to ambient humidity can cause premature hydrolysis of the C4-Cl bond, degrading your reagent and releasing trace HCl gas.

  • Closed-System Transfer: Once weighed, immediately transfer the powder into a sealable reaction vessel (e.g., a septum-capped vial) before removing it from the fume hood.

Phase 3: Post-Handling Decontamination

  • Wet-Wiping: Dry sweeping aerosolizes reactive dust. Wipe down the balance and surrounding hood area with a damp, disposable lint-free cloth (using water or 70% isopropanol) to capture residual particulates.

  • Doffing: Remove the outer layer of gloves inside the fume hood to contain potential contamination, disposing of them in the hood's solid waste bin.

Spill Response & Disposal Plan

  • Immediate Spill Containment: Do not dry sweep. Cover the spilled powder with damp absorbent pads to suppress dust generation. Carefully scoop the damp mass using a non-sparking tool into a sealable hazardous waste container.

  • Waste Segregation: Because 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine contains both a halogen (chlorine) and a basic nitrogen, it must be segregated as Halogenated Organic Solid Waste [3]. Do not mix with acidic waste streams, as the basic tetrahydropyridine moiety may react exothermically.

Operational Workflow Visualization

Workflow Hazard 1. Hazard Identification Electrophilic C4-Cl (SNAr Reactive) Irritant (H315, H319, H335) Eng 2. Engineering Controls Chemical Fume Hood / BSC Airflow > 100 fpm Hazard->Eng PPE 3. PPE Selection Nitrile Gloves (EN374) ANSI Z87.1 Goggles Eng->PPE Handle 4. Safe Handling Anti-static Spatula Closed-system Transfer PPE->Handle Disposal 5. Disposal & Decon Wet-wipe Surfaces Halogenated Solid Waste Handle->Disposal

Logical workflow from mechanistic hazard identification to safe handling and disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 2
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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